Morphine sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
64-31-3 |
|---|---|
Molecular Formula |
C17H21NO7S |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;sulfuric acid |
InChI |
InChI=1S/C17H19NO3.H2O4S/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-5(2,3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;(H2,1,2,3,4)/t10-,11+,13-,16-,17-;/m0./s1 |
InChI Key |
OOZBZVAQKFGLOL-VYKNHSEDSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.OS(=O)(=O)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O |
Pictograms |
Irritant; Health Hazard |
Related CAS |
57-27-2 (Parent) |
Synonyms |
Chloride, Morphine Contin, MS Duramorph Morphia Morphine Morphine Chloride Morphine Sulfate Morphine Sulfate (2:1), Anhydrous Morphine Sulfate (2:1), Pentahydrate MS Contin Oramorph SR SDZ 202 250 SDZ 202-250 SDZ 202250 SDZ202 250 SDZ202-250 SDZ202250 Sulfate, Morphine |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Morphine Sulfate and Its Analogues
Historical and Modern Synthetic Pathways for Morphinan (B1239233) Alkaloids
The journey to synthesize morphine and its related alkaloids has been a long and multifaceted one, spanning from understanding its natural production in the opium poppy to achieving its complete synthesis in the laboratory.
Biosynthetic Precursors and Pathways in Papaver somniferum
The opium poppy, Papaver somniferum, is the natural source of morphine and other therapeutically important alkaloids. actahort.org The biosynthesis of morphine in the plant is a complex enzymatic process that begins with the amino acid L-tyrosine. medscimonit.comnih.gov Through a series of transformations, L-tyrosine is converted into key intermediates, including dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. nih.gov These precursors undergo a Pictet-Spengler condensation to form (S)-norcoclaurine, the first committed intermediate in the benzylisoquinoline alkaloid (BIA) pathway. medscimonit.complos.org
Subsequent enzymatic steps involving methylation and hydroxylation lead to the formation of (S)-reticuline. pnas.orgacs.org A critical step in the morphine pathway is the stereoselective conversion of (S)-reticuline to (R)-reticuline. pnas.org This is followed by an oxidative phenol (B47542) coupling of (R)-reticuline to create the morphinan skeleton, yielding salutaridine. pnas.orgcapes.gov.br Salutaridine is then reduced to salutaridinol, which is subsequently converted to thebaine. capes.gov.br Thebaine serves as a crucial branch-point intermediate, leading to morphine through two parallel pathways, one of which involves codeine as an intermediate. plos.orgmdpi.com
The established biosynthetic sequence is as follows: Tyrosine → Norlaudanosoline → Reticuline → Salutaridine → Salutaridinol-I → Thebaine → Codeine → Morphine capes.gov.br
While significant progress has been made in elucidating this pathway, some intermediates, particularly those between tyrosine and norlaudanosoline, are still under investigation. capes.gov.br The latex of the opium poppy contains the necessary enzymes to convert tyrosine into morphine. capes.gov.br
Semi-synthetic Approaches to Morphine Sulfate (B86663) Derivatives
Semi-synthesis, which involves the chemical modification of naturally occurring alkaloids, is the primary method for producing many clinically used opioids. mdpi.comoup.com Morphine, codeine, and thebaine, all isolated from Papaver somniferum, are common starting materials for these transformations. actahort.orgmdpi.com
Codeine, for instance, is often produced by the methylation of the phenolic hydroxyl group of morphine. mdpi.com Conversely, the O-demethylation of codeine can yield morphine. mdpi.com Thebaine is a particularly valuable precursor for the semi-synthesis of various opioids, including hydrocodone and oxycodone. google.com The conversion of thebaine to these derivatives often involves the formation of ketal intermediates. google.com
The development of semi-synthetic derivatives aims to create compounds with improved pharmacological profiles, such as enhanced analgesic effects or reduced side effects. nih.govresearchgate.net These modifications often target specific functional groups on the morphine scaffold. mdpi.comnih.gov
Total Synthesis Strategies for the Morphinane Skeleton
The total synthesis of morphine, the complete chemical synthesis from simple, commercially available starting materials, represents a significant achievement in organic chemistry. The first successful total synthesis was reported by Gates in 1952. d-nb.info Since then, over 30 total or formal syntheses of morphine alkaloids have been developed, each employing unique strategies. d-nb.info
These strategies often involve the construction of the pentacyclic morphinan skeleton through various key reactions. Some notable approaches include:
Diels-Alder Cycloaddition: This reaction has been used to establish the B and C rings of the morphinan structure in a single step. nih.gov
Intramolecular Heck Reaction: This palladium-catalyzed cyclization has been employed to construct the C-13 stereogenic center. researchgate.net
Cascade Reactions: More recent strategies have utilized cascade reactions, such as an ene-yne-ene ring-closing metathesis, to efficiently assemble the tetracyclic core of morphine. d-nb.info
Chemoenzymatic Approaches: Some syntheses incorporate enzymatic reactions to establish key stereocenters with high selectivity. researchgate.net
Despite the elegance of these synthetic routes, the total synthesis of morphine remains economically uncompetitive with its isolation from natural sources. actahort.orgd-nb.info
Targeted Chemical Modifications and Derivatization for Research Purposes
The chemical modification of the morphine molecule is a crucial area of research aimed at understanding its structure-activity relationships and developing novel compounds with specific properties.
Sulfation at Specific Hydroxyl Positions (e.g., C-6, C-3)
Sulfation is a metabolic pathway that can occur at the hydroxyl groups of morphine, primarily at the C-3 and C-6 positions, to form morphine-3-sulfate (M3S) and morphine-6-sulfate (M6S). mdpi.comnih.gov While glucuronidation is the major metabolic pathway for morphine in adults, sulfation is more significant during fetal life. mdpi.comnih.gov
The enzymes responsible for morphine sulfation are sulfotransferases (SULTs). nih.govnih.gov Studies have shown that human liver cytosol can catalyze the sulfation of morphine at both the C-3 and C-6 positions. nih.gov Specifically, SULT1A3 has been identified as a major enzyme for the sulfation of morphine. nih.gov
The synthesis of these sulfated metabolites is important for pharmacological studies. For instance, the sulfonate moiety at the 3-position is thought to hinder binding to opioid receptors. nih.gov The presence of M3S has been detected in the urine and plasma of newborns, cancer patients, and heroin addicts. nih.gov
N-Demethylation Techniques
The N-methyl group at position 17 of the morphine scaffold is a common site for modification. mdpi.com The removal of this methyl group, known as N-demethylation, is a critical step in the semi-synthesis of many important opioid antagonists and mixed agonist-antagonists, such as naloxone (B1662785), naltrexone, and buprenorphine. chim.itcdnsciencepub.com
Several methods have been developed for the N-demethylation of morphinan alkaloids:
Von Braun Reaction: This classic method utilizes cyanogen (B1215507) bromide, but its toxicity is a major drawback. mdpi.comgoogle.com
Chloroformate Esters: Reaction with chloroformates followed by hydrolysis is another established procedure. chim.itgoogle.com
Palladium-Catalyzed Oxidative Demethylation: More recent methods involve the use of palladium catalysts in the presence of an oxidizing agent, offering a more practical and efficient route. google.com
Biological Methods: Certain microorganisms, such as the fungus Cunninghamella echinulata, have been shown to perform N-demethylation on various morphinans, although morphine itself appears resistant to this process. cdnsciencepub.com
The resulting secondary amines are valuable intermediates for the synthesis of a wide range of morphine derivatives with diverse pharmacological activities. chim.it
Introduction of Ionizable Groups for Modulated Distribution
The introduction of ionizable groups into the morphine scaffold is a key strategy to modulate its pharmacokinetic properties, particularly its distribution. By altering the polarity of the molecule, chemists can influence its ability to cross biological membranes, such as the blood-brain barrier (BBB). This can be exploited to either enhance or restrict central nervous system (CNS) penetration, thereby modifying the therapeutic effects and side-effect profile of the resulting analogues.
One of the most significant examples of this approach is the metabolic conversion of morphine into its glucuronidated derivatives. frontiersin.org The primary metabolites, morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G), are formed by the enzymatic addition of a glucuronic acid moiety, a highly polar and ionizable group, to the C3 or C6 hydroxyl groups of morphine. frontiersin.org This glucuronidation is catalyzed by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), with UGT2B7 being the main enzyme responsible for this transformation. frontiersin.org The addition of the glucuronide group significantly increases the water solubility of the metabolites compared to the parent morphine molecule.
Another strategy involves the introduction of a sulfate group. The 6-O-sulfate substituted analogue of morphine (M6SU) is an example of a derivative with an ionizable residue at the C-6 position. mdpi.com This modification also increases the polarity of the molecule, which can lead to a desirable separation between peripheral and central effects. mdpi.com For instance, M6SU has shown a significant dose separation between its antinociceptive effects and its impact on gastrointestinal motility. mdpi.com
Furthermore, the attachment of amino acid residues to the C-6 position of the morphinan skeleton has been explored to create zwitterionic compounds. mdpi.com These derivatives exhibit significantly reduced access to the CNS while maintaining affinity for opioid receptors. mdpi.com This approach is aimed at developing peripherally acting analgesics with fewer central side effects. The calculated distribution coefficient at physiological pH (clogD7.4) for these amino acid and dipeptide substituted N-methylmorphinans indicates their poor capacity to enter the CNS. mdpi.com
The following table summarizes the effects of introducing different ionizable groups on the properties of morphine analogues, based on research findings.
| Derivative | Ionizable Group | Effect on Polarity | CNS Penetration | Biological Activity |
| Morphine-6-glucuronide (M6G) | Glucuronic acid at C-6 | Increased | Reduced but present | Analgesic |
| Morphine-3-glucuronide (M3G) | Glucuronic acid at C-3 | Increased | Limited | No analgesic activity, potential for excitatory effects |
| Morphine-6-sulfate (M6SU) | Sulfate at C-6 | Increased | Reduced | Analgesic with separation from GI side effects |
| 6-Amino acid substituted morphinans | Amino acid at C-6 | Increased (Zwitterionic) | Significantly reduced | Peripheral opioid activity |
Stereochemical Control in Synthesis and Derivatization
The stereochemistry of morphine is of paramount importance to its biological activity. academie-sciences.fr The morphine molecule possesses five stereogenic centers, which means there are 32 possible stereoisomers. However, the potent analgesic activity is exclusively associated with the naturally occurring (-)-enantiomer, which has the specific configuration (5R, 6S, 9R, 13S, 14R). wikipedia.org This stereospecificity arises from the precise three-dimensional arrangement of atoms that allows for optimal interaction with the µ-opioid receptor. academie-sciences.fr Consequently, the stereochemical control during the chemical synthesis and derivatization of morphine and its analogues is a critical aspect of medicinal chemistry in this field.
Total synthesis of morphine has been a long-standing challenge for synthetic chemists, not only due to its complex pentacyclic structure but also because of the need to control the stereochemistry at its five contiguous chiral centers. d-nb.info Various strategies have been developed to achieve stereoselective synthesis. These include the use of chiral starting materials, the application of chiral auxiliaries, and the development of asymmetric catalytic reactions. researchgate.net For instance, some synthetic routes employ a Diels-Alder reaction to form key carbocyclic rings, but this reaction can lack stereocontrol, leading to a mixture of endo and exo products. researchgate.net Specific reaction conditions, such as the use of p-toluenesulfonic acid (PTSA) at high temperatures, have been utilized to favor the desired stereoisomer. researchgate.net
Modern synthetic approaches have focused on more sophisticated methods for stereochemical control. These include:
Asymmetric Synthesis: This involves using chiral catalysts or reagents to favor the formation of one enantiomer over the other. For example, catalytic enantioselective hydrogenation has been used to install a key stereocenter, which then directs the stereochemistry of subsequent transformations. researchgate.net
Intramolecular Reactions: Strategies such as intramolecular Michael additions have been developed to construct the morphinan skeleton with high stereoselectivity. researchgate.net
Cascade Reactions: The use of cascade reactions, where multiple bond-forming events occur in a single step, can also be designed to control the stereochemical outcome. For instance, a cascade ene-yne-ene ring-closing metathesis has been employed to forge the tetracyclic core of morphine with high diastereoselectivity. d-nb.info
Chemoenzymatic Synthesis: This approach utilizes enzymes to perform stereoselective transformations, taking advantage of the high stereospecificity of biological catalysts. researchgate.net
The rigid structure of morphine serves as a template for understanding the structure-activity relationships of other opioids. researchgate.net It is hypothesized that all active opioids possess a heterocyclic ring that occupies a similar spatial plane to the piperidine (B6355638) ring of morphine. nih.gov The specific conformation of this ring, dictated by the stereochemistry of the molecule, is crucial for analgesic activity. nih.gov Even subtle changes in stereochemistry can dramatically alter the pharmacological profile of a morphine analogue, potentially converting an agonist into an antagonist. painphysicianjournal.com Therefore, maintaining precise stereochemical control is not just a synthetic challenge but a fundamental requirement for the rational design of new and improved opioid analgesics.
Molecular and Cellular Pharmacodynamics of Morphine Sulfate
Opioid Receptor Subtype Interactions and Selectivity
Morphine sulfate (B86663), a principal alkaloid of opium, exerts its pharmacological effects primarily through its interaction with opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. mdpi.commdpi.com There are three main classes of opioid receptors: mu (μ), delta (δ), and kappa (κ), each with distinct subtypes and physiological roles. news-medical.netproteopedia.org
Morphine is a potent agonist at the mu-opioid receptor (MOR), and its interaction with this receptor is central to its therapeutic and adverse effects. wikipedia.org The MOR has at least three subtypes: μ1, μ2, and μ3. news-medical.netnews-medical.net Activation of the μ1 receptor is primarily associated with the supraspinal analgesic properties of morphine. wikipedia.org The μ2 receptor is linked to effects such as respiratory depression and physical dependence. wikipedia.org The μ3 receptor has been implicated in vasodilation. nih.gov While morphine demonstrates a high affinity for the MOR in general, its actions are a composite of its effects at these different subtypes. news-medical.netwikipedia.org The binding of (-)-morphine, the pharmacologically active enantiomer, stabilizes the MOR in its activated state. osti.gov In contrast, (+)-morphine shows minimal binding affinity and lacks analgesic activity. osti.gov
Ligand Binding Kinetics and Thermodynamics at Opioid Receptors
The interaction of morphine with opioid receptors can be characterized by its binding kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with binding). Studies have shown that the binding of morphine to the mu-opioid receptor is an exothermic process, meaning it releases heat, and is driven by both enthalpy and a favorable increase in entropy. nih.govresearchgate.net
One study investigating the thermodynamics of various ligands binding to the rat mu-opioid receptor found that the binding of morphine was exothermic with a change in enthalpy (ΔH°') and was accompanied by an increase in entropy (a negative -TΔS°'). nih.gov Another study using surface plasmon resonance (SPR) also concluded that the binding of morphine to the human μ-opioid receptor was exothermic and primarily enthalpy-driven. researchgate.net
The kinetics of ligand-receptor interaction, specifically the residence time of the ligand at the receptor, is also a critical factor. For (-)-morphine, its binding to the MOR is characterized by a prolonged residence time, which contributes to its sustained efficacy. osti.gov In contrast, the inactive enantiomer, (+)-morphine, fails to maintain a stable interaction with the receptor. osti.gov These kinetic and thermodynamic properties are fundamental to understanding the molecular basis of morphine's pharmacological action and its selectivity for different opioid receptor subtypes.
Interactive Data Table: Thermodynamic Parameters of Morphine Binding to the Mu-Opioid Receptor This table presents a summary of thermodynamic data from a study on ligand binding to the cloned rat mu-opioid receptor.
| Ligand | ΔG°' (kcal/mol) | ΔH°' (kcal/mol) | -TΔS°' (kcal/mol) | Binding Characteristic |
| Morphine | -11.83 | -9.35 | -2.48 | Exothermic, Enthalpy & Entropy Driven |
| Naltrexone | -12.63 | -12.56 | -0.07 | Exothermic, Enthalpy Driven |
| Methadone | -11.59 | -3.67 | -7.92 | Exothermic, Enthalpy & Entropy Driven |
| DAMGO | -11.95 | -9.95 | -2.00 | Exothermic, Enthalpy & Entropy Driven |
| Pentazocine | -10.35 | -3.53 | -6.82 | Exothermic, Enthalpy & Entropy Driven |
Data adapted from a study by Traynor JR, et al. nih.gov
Intracellular Signaling Cascades Initiated by Morphine Sulfate Binding
The binding of this compound to opioid receptors, particularly the MOR, initiates a cascade of intracellular signaling events that ultimately produce its physiological effects. These receptors are coupled to inhibitory G-proteins, and their activation leads to the modulation of various downstream effector systems. mdpi.commdpi.com
Opioid receptors, including the MOR, KOR, and DOR, are coupled to inhibitory G-proteins of the Gi/Go family. mdpi.comaacrjournals.orgfrontiersin.org When morphine binds to the receptor, it induces a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. nih.govfrontiersin.org
Both the activated Gαi/o subunit and the Gβγ dimer can then interact with and modulate the activity of various intracellular effector proteins. aacrjournals.orgfrontiersin.org A primary effect of the activated Gαi/o subunit is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The Gβγ dimer can, among other actions, activate G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. nih.govnih.gov These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which are key mechanisms underlying morphine's analgesic effects. nih.gov
Interactive Data Table: Key Proteins in this compound's Intracellular Signaling This table lists the key proteins involved in the initial signaling cascade following morphine binding.
| Protein | Family/Type | Role in Morphine Signaling |
| Mu-Opioid Receptor (MOR) | G-Protein Coupled Receptor | Primary binding site for morphine, initiating the signaling cascade. |
| Gi/Go Protein | Heterotrimeric G-Protein | Transduces the signal from the activated MOR to downstream effectors. |
| Adenylyl Cyclase | Enzyme | Inhibited by the Gαi/o subunit, leading to decreased cAMP levels. |
| GIRK Channels | Ion Channel | Activated by the Gβγ dimer, causing potassium efflux and hyperpolarization. |
| Voltage-gated Ca2+ Channels | Ion Channel | Inhibited by the Gβγ dimer, reducing calcium influx and neurotransmitter release. |
Adenylyl Cyclase Inhibition and Cyclic AMP Modulation
The binding of this compound to μ-opioid receptors (MORs) initiates a cascade of intracellular events, a key one being the inhibition of adenylyl cyclase activity. mdpi.comfrontiersin.org This enzyme is responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. scbt.com Morphine's activation of the Gαi/o subunit of the G-protein complex leads to a decrease in adenylyl cyclase activity, resulting in reduced intracellular cAMP levels. mdpi.comfrontiersin.orgnih.gov This reduction in cAMP can inhibit the inwardly rectifying cation current, leading to a decrease in neuronal firing. oup.com
Acute exposure to morphine typically causes a transient decrease in cAMP levels. nih.gov However, with chronic or repeated administration, the adenylyl cyclase system can undergo adaptive changes. mdpi.comnih.gov This can lead to a compensatory upregulation of adenylyl cyclase activity, where the enzyme's activity and cAMP levels may return to baseline or even increase above normal levels. nih.govnih.gov This phenomenon is considered a biochemical correlate of morphine dependence and tolerance. nih.govnih.gov
The modulation of the cAMP pathway by morphine is a critical aspect of its pharmacodynamic profile. The initial inhibition of adenylyl cyclase contributes to its primary effects, while the subsequent adaptive changes are implicated in the development of tolerance and dependence. mdpi.comnih.gov
Activation of Ion Channels (e.g., Potassium Channels, Calcium Channels)
This compound's interaction with opioid receptors leads to significant modulation of ion channel activity, which is central to its mechanism of action. mdpi.compatsnap.com This modulation primarily involves the activation of potassium (K+) channels and the inhibition of calcium (Ca2+) channels. mdpi.compatsnap.com
Upon morphine binding, the activated G-protein βγ subunit directly interacts with and opens G-protein-gated inwardly rectifying potassium (GIRK) channels. mdpi.com This opening leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane. mdpi.compatsnap.com Hyperpolarization increases the negative charge inside the neuron, making it less excitable and less likely to fire an action potential, thereby dampening the transmission of pain signals. patsnap.com
Simultaneously, the βγ dimer of the G-protein blocks voltage-gated calcium channels, specifically N-type, P/Q-type, and L-type channels. mdpi.comoup.com This inhibition of calcium influx is critical because calcium entry is a key step in the release of neurotransmitters. patsnap.com By reducing intracellular calcium concentration, this compound inhibits the release of various nociceptive (pain-signaling) neurotransmitters, including substance P, glutamate (B1630785), and others. mdpi.compatsnap.comcancer.gov
The combined effect of potassium channel activation and calcium channel inhibition leads to a reduction in neuronal excitability and a decrease in the transmission of pain signals throughout the nervous system. patsnap.com
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (ERK, p38)
This compound administration can activate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a complex role in the cellular responses to opioids. mdpi.comnih.gov The MAPK family includes several key kinases, such as extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). nih.gov
Activation of the MAPK pathway can be triggered by both G-protein-dependent and β-arrestin-dependent mechanisms following opioid receptor engagement. mdpi.comfrontiersin.org For instance, the Gβγ subunits can initiate a cascade involving phospholipase C (PLC), protein kinase C (PKC), and other signaling molecules that ultimately leads to the phosphorylation and activation of MAPKs. plos.org
Chronic exposure to morphine has been shown to increase the phosphorylation of ERK1/2, p38, and JNK in the central and peripheral nervous systems. nih.govduke.edujneurosci.orgjneurosci.org This activation is implicated in the development of morphine tolerance and hyperalgesia (increased sensitivity to pain). nih.govduke.edu The downstream effects of MAPK activation include the regulation of transcription factors like cAMP-responsive element binding protein (CREB), which in turn can modulate the expression of various genes involved in pain signaling and neuronal plasticity. nih.govplos.org
Interestingly, the role of ERK activation can be multifaceted. While some studies link it to the development of tolerance, others suggest it may also be involved in the analgesic effects of morphine. nih.gov The specific downstream consequences of MAPK activation appear to depend on the specific kinase involved (ERK, p38, or JNK), the duration of morphine exposure (acute vs. chronic), and the cellular context. nih.govduke.edu
Phospholipase C (PLC) Involvement
Phospholipase C (PLC) is another important signaling molecule involved in the cellular response to this compound. mdpi.com Activation of opioid receptors can lead to the stimulation of PLC, primarily through the Gβγ subunits of the G-protein complex. plos.org
Once activated, PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. mdpi.complos.org This elevation in intracellular calcium can then activate various calcium-dependent signaling pathways. plos.org DAG, on the other hand, remains in the cell membrane and activates protein kinase C (PKC). nih.gov
The involvement of the PLC pathway in morphine's effects is complex and can be modulatory. For instance, activation of PKC by DAG can lead to the phosphorylation of various downstream targets, including ion channels and other signaling proteins, thereby influencing neuronal excitability. nih.gov Some research suggests that the PLC pathway may act as a negative modulator of μ-opioid receptor signaling. nih.gov Studies in mice lacking a specific isoform of PLC (PLC β3) showed increased sensitivity to the analgesic effects of morphine, suggesting that PLC activation may normally dampen the opioid response. nih.gov
Furthermore, inhibitors of PLC have been shown to enhance the antinociceptive effect of a single dose of morphine and reduce the development of morphine tolerance, highlighting the significant role of this pathway in modulating the long-term effects of morphine. mdpi.com
Functional Selectivity and Biased Agonism at Opioid Receptors
The concept of functional selectivity, or biased agonism, has emerged as a crucial framework for understanding the diverse effects of opioid receptor ligands like this compound. mdpi.comannualreviews.orgjneurosci.org It posits that different agonists, upon binding to the same receptor, can stabilize distinct receptor conformations. mdpi.comannualreviews.org These distinct conformations can then preferentially activate certain downstream signaling pathways over others, leading to a "biased" cellular response. mdpi.comgoogle.com
Differential Activation of G-protein vs. β-Arrestin Pathways
A primary example of biased agonism at the μ-opioid receptor (MOR) is the differential activation of the G-protein-mediated signaling pathway versus the β-arrestin pathway. mdpi.comannualreviews.orgbiomolther.org
G-Protein Pathway: The "classical" signaling pathway for opioid-induced analgesia is mediated by the activation of inhibitory G-proteins (Gαi/o). nih.govbiomolther.org This pathway leads to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately, the desired pain-relieving effects. mdpi.comnih.gov
β-Arrestin Pathway: Following G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the receptor, which then promotes the binding of β-arrestins. nih.govpnas.org β-arrestins were initially thought to solely mediate receptor desensitization and internalization, effectively turning off the G-protein signal. biomolther.org However, it is now understood that β-arrestins can also act as signal transducers themselves, initiating their own downstream signaling cascades, including the activation of pathways like the MAPK pathway. mdpi.comfrontiersin.orgbiomolther.org
Morphine is considered a "biased agonist" that shows a preference for activating the G-protein pathway over the recruitment of β-arrestin. biomolther.orgfrontiersin.org This is in contrast to other opioids, like fentanyl or DAMGO, which are more potent at recruiting β-arrestin. biomolther.orgmdpi.com This bias is thought to be a result of the specific conformational state that morphine stabilizes in the μ-opioid receptor. frontiersin.org
Implications of Ligand Bias for Receptor Regulation
The biased signaling profile of an opioid agonist has significant implications for how the μ-opioid receptor (MOR) is regulated, which in turn influences the long-term effects of the drug. mdpi.combiomolther.org
The recruitment of β-arrestin is strongly associated with receptor desensitization and internalization. biomolther.org Agonists that strongly recruit β-arrestin tend to promote more rapid and extensive receptor internalization. biomolther.org Since morphine is a weak recruiter of β-arrestin2, it causes less MOR internalization compared to other agonists. biomolther.orgnih.gov
This reduced internalization has been linked to some of the characteristic features of morphine's action. For example, the prolonged presence of morphine-activated receptors on the cell surface may contribute to the development of tolerance, as the signaling pathway remains active for longer periods. nih.gov In fact, studies have shown that enhancing MOR endocytosis in response to morphine can actually prevent the development of tolerance. nih.gov
Furthermore, the β-arrestin pathway has been implicated in mediating some of the adverse effects of opioids. nih.govmdpi.com Studies in mice lacking β-arrestin2 have shown enhanced and prolonged analgesia from morphine, with reduced development of tolerance and respiratory depression. nih.govgoogle.com This has led to the hypothesis that developing G-protein-biased MOR agonists—ligands that strongly activate the G-protein pathway while minimally engaging the β-arrestin pathway—could lead to safer and more effective analgesics with fewer side effects. mdpi.compsu.edumdpi.com
The table below summarizes the differential pathway activation by morphine and its implications.
| Signaling Pathway | Primary Effector | Role in Morphine's Action | Implication of Morphine's Bias |
| G-Protein Signaling | Gαi/o | Mediates analgesia through inhibition of adenylyl cyclase and modulation of ion channels. mdpi.comnih.gov | Morphine is a G-protein biased agonist, leading to its primary analgesic effects. biomolther.org |
| β-Arrestin Signaling | β-arrestin 2 | Mediates receptor desensitization, internalization, and can initiate its own signaling cascades (e.g., MAPK). frontiersin.orgbiomolther.org Implicated in tolerance and some adverse effects. nih.govnih.gov | Morphine's weak recruitment of β-arrestin leads to less receptor internalization and may contribute to the development of tolerance. biomolther.orgnih.gov |
Opioid Receptor Trafficking, Internalization, and Desensitization Mechanisms
The cellular response to this compound is significantly modulated by the dynamic processes of opioid receptor trafficking, internalization, and desensitization. Unlike many other opioids, morphine exhibits distinct characteristics in how it influences these mechanisms, particularly at the mu-opioid receptor (MOR).
Morphine is generally considered a poor inducer of MOR internalization in comparison to high-efficacy agonists such as [D-Ala2,N-MePhe4,Gly-ol5]enkephalin (DAMGO). capes.gov.brnih.gov In many transfected cell models and mature rat locus ceruleus neurons, morphine treatment results in minimal receptor internalization. capes.gov.brcapes.gov.br However, research indicates that morphine's influence on receptor trafficking is not absent but rather selective. While it may not cause significant MOR redistribution in the cell bodies of neurons, acute morphine administration has been shown to produce a pronounced change in MOR distribution within the dendrites of nucleus accumbens neurons. capes.gov.brjneurosci.org This "compartment-selective" membrane trafficking suggests a previously unanticipated form of opioid receptor regulation that contributes to the in vivo effects of morphine. capes.gov.brjneurosci.org Specifically, acute morphine exposure increases the density of MORs associated with internal membrane structures within these dendrites. capes.gov.brjneurosci.org
Desensitization, the process by which a receptor's response to a ligand diminishes over time with continuous exposure, is a key factor in the development of tolerance. Morphine induces MOR desensitization through a mechanism distinct from that of many other opioids. It stimulates a selective and sustained phosphorylation of the serine-375 (Ser375) residue in the C-terminal tail of the MOR. nih.govembopress.org This specific phosphorylation event is both necessary and sufficient for morphine-induced desensitization. nih.govembopress.org Unlike the robust receptor internalization triggered by agonists like DAMGO, the sustained phosphorylation at Ser375 by morphine causes the desensitized receptors to remain at the plasma membrane for extended periods, unable to engage the typical recycling pathway. nih.govembopress.org This persistent, non-internalized state of desensitized receptors is a proposed mechanism contributing to the hallmarks of opioid tolerance. embopress.org
Interestingly, chronic morphine treatment can impair the ability of other high-efficacy opioids to induce receptor uncoupling and internalization. jneurosci.org This effect extends heterologously to other G-protein-coupled receptors (GPCRs), suggesting that chronic morphine exposure leads to broader adaptational changes at the level of intracellular machinery, such as β-arrestin1, which is involved in the desensitization and internalization of GPCRs. jneurosci.org
| Parameter | Morphine | DAMGO (High-Efficacy Agonist) | Key Findings |
|---|---|---|---|
| Receptor Internalization | Poor inducer; minimal in cell bodies, but significant in neuronal dendrites. capes.gov.brcapes.gov.br | Robust inducer. capes.gov.brembopress.org | Morphine exhibits compartment-selective trafficking. capes.gov.brjneurosci.org |
| Receptor Phosphorylation | Induces selective, sustained phosphorylation at Serine-375. nih.govembopress.org | Elicits robust, multi-site phosphorylation. embopress.org | Phosphorylation site specificity dictates receptor fate. embopress.orgfrontiersin.org |
| Desensitization Mechanism | Mediated by sustained Ser375 phosphorylation, leading to receptor retention at the plasma membrane. nih.govembopress.org | Leads to rapid desensitization and receptor internalization for recycling. embopress.org | Morphine promotes a terminal desensitization, contributing to tolerance. nih.govembopress.org |
| Role of G protein-coupled receptor kinase (GRK) | Induces little MOR phosphorylation unless GRK2 is overexpressed. nih.gov | Requires GRK2 for desensitization in certain neurons. frontiersin.org | Agonists differ in their reliance on and activation of GRKs. duke.edu |
Protein-Protein Interactions Involving Opioid Receptors
The function, signaling, and trafficking of opioid receptors are intricately regulated by a complex network of protein-protein interactions. nih.govdrugbank.comimrpress.com These interactions can influence everything from receptor synthesis and transport to signaling efficacy and desensitization, playing a crucial role in the cellular adaptations seen with morphine administration. nih.govimrpress.com
Like many GPCRs, opioid receptors can exist and function as dimers or higher-order oligomers. imrpress.com This includes the formation of homodimers (e.g., MOR-MOR) and heterodimers (e.g., MOR-DOR, where DOR is the delta-opioid receptor). imrpress.com The formation of these complexes can significantly alter the pharmacological and signaling properties of the constituent receptors.
The interaction between mu- and delta-opioid receptors is of particular relevance to morphine's effects. These two receptor types are often co-expressed in neurons within pain pathways, such as those in the dorsal root ganglion. nih.gov Evidence suggests that the formation of MOR-DOR heterodimers can modulate morphine's analgesic efficacy and the development of tolerance. nih.gov For example, the development of morphine antinociceptive tolerance can be attenuated by blocking delta-opioid receptors, highlighting the functional significance of this receptor interaction. nih.gov Stimulus-induced changes in the cell-surface expression of DOR can facilitate its interaction with MOR, contributing to the mechanisms underlying morphine tolerance. nih.gov
Beyond dimerization with other opioid receptors, MORs engage in functionally significant interactions with a variety of other proteins, including other types of GPCRs and intracellular scaffolding proteins.
Interactions with other GPCRs: Studies have revealed that MORs can form complexes with other GPCRs, leading to altered functional activity. For instance, interactions between MOR and the alpha-2A adrenergic receptor have been shown to modify the functional activity of each receptor. nih.gov Similarly, a significant interaction occurs between MOR and the neurokinin-1 receptor (NK1), which can lead to changes in MOR internalization and resensitization processes. nih.gov
Interactions with Scaffolding and Trafficking Proteins: A host of intracellular proteins interact with opioid receptors to regulate their signaling and trafficking.
β-Arrestins: These proteins are critical for the desensitization and internalization of most GPCRs. While agonists like etorphine trigger robust β-arrestin translocation to the delta-opioid receptor, morphine fails to do so, which correlates with its inability to cause significant DOR internalization. duke.edu In the case of MOR, morphine's ability to induce desensitization without significant internalization is linked to a specific phosphorylation pattern that does not effectively recruit β-arrestin to promote endocytosis. embopress.org Chronic morphine treatment has been found to block agonist-induced redistribution of β-arrestin1. jneurosci.org
Calmodulin: MORs have been shown to interact with calmodulin, a calcium-binding protein, which can modulate receptor signaling. nih.gov
Phospholipase D2 (PLD2): This enzyme interacts with opioid receptors and appears to regulate both agonist-dependent and agonist-independent endocytosis of MOR and DOR. nih.gov
Other Scaffolding Proteins: Various other proteins that regulate G-protein signaling, such as Regulator of G protein Signaling (RGS) proteins, and cytoskeletal proteins involved in endocytosis also interact with opioid receptors to fine-tune their function. nih.govnih.gov
| Interacting Protein/Receptor | Type of Interaction | Functional Impact on Opioid Receptor | Relevance to Morphine |
|---|---|---|---|
| Delta-Opioid Receptor (DOR) | Heterodimerization | Modulates signaling and trafficking; contributes to tolerance. nih.gov | MOR-DOR interaction is implicated in the development of morphine tolerance. nih.gov |
| Alpha-2A Adrenergic Receptor | Heterodimerization | Alters the functional activity of the individual receptors. nih.gov | Cross-talk between opioid and adrenergic systems can modulate analgesia. |
| Neurokinin-1 Receptor (NK1) | Heterodimerization | Changes internalization and resensitization processes of MOR. nih.gov | Affects the long-term regulation of MOR in response to agonists. |
| β-Arrestins | Scaffolding/Adapter Protein | Mediate receptor desensitization and internalization. duke.edu | Morphine is a poor recruiter of β-arrestin, leading to minimal internalization and sustained, phosphorylation-dependent desensitization. embopress.orgduke.edu |
| Calmodulin | Calcium-Binding Protein | Modulates receptor signaling. nih.gov | Provides a mechanism for calcium-dependent regulation of opioid signaling. |
| Phospholipase D2 (PLD2) | Enzyme/Scaffolding Protein | Regulates agonist-dependent and -independent receptor endocytosis. nih.gov | Influences the overall surface expression and availability of MOR. |
Pharmacokinetics and Biotransformation Studies of Morphine Sulfate in Preclinical Models
Absorption Mechanisms Across Biological Barriers in Model Systems
The absorption of morphine sulfate (B86663) across biological barriers is a critical determinant of its pharmacokinetic profile. Preclinical studies utilizing various model systems have provided detailed insights into these mechanisms.
The blood-brain barrier (BBB) significantly restricts the entry of morphine into the central nervous system (CNS). conicet.gov.ar In vitro models, such as those using brain capillary endothelial cells, have been instrumental in elucidating the transport mechanisms. universiteitleiden.nl Morphine has been identified as a substrate for P-glycoprotein (Pgp), an efflux transporter that actively pumps the drug out of the brain, thereby limiting its CNS concentration. universiteitleiden.nl Studies using cell lines like MDCK:MDR1 and LLC-PK1:MDR1a have confirmed that morphine is actively transported by Pgp. universiteitleiden.nl The apparent transmembrane passive permeability rate for morphine is relatively low, measured at 16 nm/sec in the presence of a Pgp inhibitor, indicating that its ability to passively diffuse across the BBB is limited. universiteitleiden.nl This low passive permeability, combined with active efflux by Pgp, significantly influences the net transport of morphine across the BBB. universiteitleiden.nl
Some in vitro studies using the human brain microvascular endothelial cell line, hCMEC/D3, have investigated the effects of prolonged morphine exposure on the BBB. mdpi.comnih.gov One study found that a single dose of morphine could decrease the expression of tight junction proteins and increase the transmigration of peripheral blood mononuclear cells. nih.gov However, another study using the same cell line with chronic low-dose morphine exposure found no significant alterations to the BBB models. nih.gov
In animal models, morphine is generally well-absorbed from the gastrointestinal tract. geneesmiddeleninformatiebank.nl Studies in female Sprague-Dawley rats have shown that morphine is rapidly and almost completely absorbed from the small intestine. nih.gov However, oral bioavailability is often low due to extensive first-pass metabolism in the liver and potentially the intestinal mucosa. geneesmiddeleninformatiebank.nlnih.gov In rodents, the gut may be responsible for as much as two-thirds of the presystemic metabolism of morphine. geneesmiddeleninformatiebank.nl
Pharmacokinetic studies in dogs comparing sustained-release and conventional oral morphine sulfate formulations found low bioavailability for both, in the range of 15-17%. researchgate.net These studies also highlighted significant variability in the rate of absorption from the gastrointestinal tract among individual animals. researchgate.net In horses, the oral bioavailability of morphine has been reported to be around 35%. frontiersin.org Morphine administration in horses has been shown to decrease propulsive motility and moisture content in the gastrointestinal tract, which can lead to constipation. avma.org
Distribution Patterns in Animal Models and Cellular Compartments
Once absorbed, morphine is distributed to various tissues. nih.gov In preclinical animal models, morphine has been found in skeletal muscle, kidneys, liver, intestinal tract, lungs, spleen, and brain. fda.gov The volume of distribution for morphine is approximately 4 liters per kilogram. fda.gov About 20% to 35% of morphine is reversibly bound to plasma proteins. nih.gov
Studies in mice have compared the biodistribution of fentanyl and morphine. mdpi.com Following injection, both opioids and their metabolites were quantified in thirteen different matrices, including whole blood, brain, liver, lung, and others. mdpi.com In rats, after subcutaneous administration, a significant portion of the morphine dose is excreted into the intestinal tract via bile, primarily as morphine glucuronide. nih.gov There appears to be a considerable blood-brain barrier to morphine, and the concentration of free morphine in the brain is generally a small fraction of what would be expected if it were uniformly distributed throughout the animal. who.int
Metabolic Pathways and Metabolite Identification in Preclinical Systems
The primary metabolic pathway for morphine in preclinical systems is conjugation. nih.govfda.gov This involves the addition of a glucuronic acid or sulfate group to the morphine molecule, primarily in the liver. fda.govnih.gov
Glucuronidation is the major metabolic route for morphine, resulting in the formation of morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). fda.govnih.gov In most animal species studied, M3G is the major urinary metabolite. jst.go.jp Uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7, are primarily responsible for this process. nih.goveur.nl While UGT2B7 is the main enzyme in humans, it is absent in mice, where its activity is compensated for by other UGT isoforms. frontiersin.org
There are notable species differences in the ratio of M3G to M6G produced. jst.go.jp In vitro studies using liver microsomes have revealed these variations. jst.go.jp For instance, the ratio of UDPGT activities towards the 3- and 6-hydroxyl groups of morphine were approximately 300:1 in mice, 90:1 in rats, 4:1 in guinea pigs, and 40:1 in rabbits. jst.go.jp These in vitro findings often reflect the in vivo urinary excretion ratios of the glucuronide metabolites. jst.go.jp M6G is an active metabolite with analgesic properties, while M3G has no significant analgesic activity and may even have pronociceptive effects. nih.govfrontiersin.org
Table 1: Ratio of UDPGT Activity for Morphine Glucuronidation in Liver Microsomes of Different Animal Species
| Animal Species | Ratio of UDPGT Activity (3-OH:6-OH) |
|---|---|
| Mice | ~300 : 1 |
| Rats | ~90 : 1 |
| Guinea Pigs | ~4 : 1 |
| Rabbits | ~40 : 1 |
Data sourced from in vitro studies on liver microsomes. jst.go.jp
Sulfation represents a less prominent, yet significant, metabolic pathway for morphine, leading to the formation of morphine-3-sulfate (M3S) and morphine-6-sulfate (M6S). pfizer.comfda.gov This biotransformation is catalyzed by sulfotransferase (SULT) enzymes. nih.gov In vitro studies with human liver cytosol have shown that both M3S and M6S can be formed at approximately equal rates. nih.gov The SULT1A family of enzymes, particularly SULT1A1 and SULT1A3, have been identified as key players in the sulfation of morphine and other opioids. nih.govnih.gov
In animal studies, M6S has demonstrated greater analgesic potency compared to morphine, while M3S appears to have little to no analgesic effect. nih.gov The introduction of a 6-O-sulfate group has been reported to increase antinociceptive potencies in morphinans. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| Morphine-3-glucuronide | M3G |
| Morphine-6-glucuronide | M6G |
| Morphine-3-sulfate | M3S |
| Morphine-6-sulfate | M6S |
| P-glycoprotein | Pgp |
| Uridine 5'-diphospho-glucuronosyltransferase | UDPGT/UGT |
Minor Metabolic Routes and Conjugates
While the principal metabolic pathway for morphine involves glucuronidation to morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G), several minor metabolic routes contribute to its biotransformation in preclinical models. nih.gov These alternative pathways, though less prominent, result in the formation of various metabolites, including normorphine, codeine, and morphine ethereal sulfate. nih.govfda.gov
N-demethylation of morphine leads to the formation of normorphine. nih.gov Further metabolism can occur, resulting in normorphine-6-glucuronide. nih.gov Another minor route involves the diglucuronidation of morphine to produce morphine-3,6-diglucuronide. nih.gov Sulfation represents another pathway, yielding morphine-3-sulfate and morphine-6-sulfate. researchgate.net In most species, sulfated metabolites are considered minor. For instance, in humans, rabbits, and rats, morphine-sulfate accounts for approximately 2% of the metabolites found in urine. nih.gov However, there are notable species differences, with sulfation being a more significant pathway in cats and chickens, where it can constitute about 20% of the urinary metabolites. nih.gov In neonatal animals, sulfation can be a more dominant pathway compared to glucuronidation, which is less developed at birth. cambridge.org
Recent studies have also identified the conversion of a small proportion of morphine to hydromorphone, although the clinical significance of this finding is not yet established. nih.govnih.gov Additionally, in vivo and in vitro studies in rats have shown the formation of morphinone (B1233378) from morphine. jst.go.jppnas.org
The following table summarizes the minor metabolites of this compound identified in preclinical studies:
| Metabolite | Metabolic Pathway |
| Normorphine | N-demethylation |
| Normorphine-6-glucuronide | N-demethylation and Glucuronidation |
| Morphine-3,6-diglucuronide | Diglucuronidation |
| Morphine-3-sulfate | Sulfation |
| Morphine-6-sulfate | Sulfation |
| Hydromorphone | Unspecified |
| Morphinone | Oxidation |
This table is based on findings from multiple preclinical research articles.
Role of Specific Enzyme Systems (e.g., UGTs, CYPs) in Biotransformation
The biotransformation of this compound is predominantly carried out by two major enzyme systems: the UDP-glucuronosyltransferases (UGTs) and the Cytochrome P450 (CYP) superfamily. oup.comoup.com
UDP-Glucuronosyltransferases (UGTs):
UGTs are the primary enzymes responsible for the phase II metabolism of morphine, specifically through glucuronidation. nih.govnih.gov This process involves the conjugation of morphine with glucuronic acid at the 3- and 6-hydroxyl positions, leading to the formation of morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G), respectively. escholarship.org The UGT2B7 isozyme has a particularly high affinity for morphine and plays a major role in its glucuronidation. nih.govoup.com The activity of UGTs can vary significantly between individuals and species, which contributes to differences in morphine metabolism. nih.govjst.go.jp For example, the ratio of M3G to M6G formation differs across animal species, reflecting variations in UGT activity. jst.go.jp Studies in rats have shown that while diclofenac (B195802) can inhibit morphine glucuronidation in vitro, this effect is not always observed in vivo, suggesting complex regulatory mechanisms of UGT activity. scirp.org
Cytochrome P450 (CYP) Enzymes:
The CYP450 system is primarily involved in the phase I metabolism of many opioids, though its role in direct morphine metabolism is less significant than that of UGTs. oup.comoup.com However, CYP enzymes are crucial for the biotransformation of compounds that are metabolically related to morphine. For instance, the CYP2D6 enzyme is responsible for the O-demethylation of codeine to morphine. pharmaceutical-journal.commedsafe.govt.nz This metabolic step is essential for the analgesic effect of codeine, which acts as a prodrug for morphine. pharmaceutical-journal.com Genetic polymorphisms in the CYP2D6 gene can lead to significant inter-individual variability in the rate of codeine to morphine conversion, affecting its efficacy. medsafe.govt.nz
While the direct metabolism of morphine by CYPs is considered a minor pathway, these enzymes are involved in the formation of some minor metabolites. For instance, N-demethylation of morphine to normorphine is a CYP-mediated reaction. nih.gov Human CYP2D6 has also been shown to catalyze the conversion of thebaine, a morphine precursor, to other intermediates in the morphine biosynthetic pathway. pnas.org
The following table outlines the key enzyme systems and their roles in this compound biotransformation:
| Enzyme System | Primary Role | Specific Enzymes Involved | Key Reactions |
| UDP-Glucuronosyltransferases (UGTs) | Phase II Metabolism (Glucuronidation) | UGT2B7 | Formation of M3G and M6G |
| Cytochrome P450 (CYPs) | Phase I Metabolism, Metabolism of related compounds | CYP2D6 | O-demethylation of codeine to morphine, N-demethylation of morphine to normorphine |
This table is based on findings from multiple preclinical research articles.
Excretion Pathways in Animal Models
The elimination of this compound and its metabolites from the body in animal models occurs primarily through renal and biliary excretion. fda.govpfizermedicalinformation.com
Renal Excretion:
The predominant route of excretion is via the kidneys into the urine. medicines.org.ukmedicines.org.uk A significant portion of an administered dose of morphine is excreted in the urine, mainly in the form of its glucuronide conjugates, M3G and M6G. fda.govfda.gov Unchanged morphine is also excreted in the urine, but to a lesser extent, typically accounting for 2% to 12% of the dose. pfizermedicalinformation.com In rats, urinary excretion of morphine can be influenced by co-administered drugs; for example, diclofenac has been shown to decrease the urinary excretion of morphine. scirp.org The pH of the urine can also affect the excretion of morphine, with more free morphine being excreted in acidic urine and more of the glucuronide conjugate being excreted in alkaline urine. medicines.org.ukefda.gov.et
Biliary Excretion:
A smaller fraction of morphine and its metabolites are eliminated through the bile into the feces. pharmac.govt.nzmedsafe.govt.nz Biliary excretion is estimated to account for approximately 7-10% of a morphine dose. fda.govmedsafe.govt.nz There is evidence of significant species variation in the extent of biliary excretion. uky.edu For example, up to 63% of a morphine dose administered to a rat has been recovered from the bile. uky.edu Enterohepatic recirculation, where drugs excreted in the bile are reabsorbed in the intestine, can occur with morphine and its metabolites, potentially prolonging their presence in the body. fda.govpharmac.govt.nz Studies in dogs have suggested that the slow terminal phase of urinary excretion is due to the recycling of the drug secreted into the bile. uky.edu
The following table summarizes the primary excretion pathways for this compound in animal models:
| Excretion Pathway | Primary Form of Excreted Drug | Approximate Percentage of Dose | Influencing Factors |
| Renal (Urine) | Morphine-3-glucuronide, Morphine-6-glucuronide, Unchanged Morphine | Majority of the dose | Urine pH, Co-administered drugs |
| Biliary (Feces) | Morphine and its conjugates | 7-10% (with species variation) | Species, Enterohepatic recirculation |
This table is based on findings from multiple preclinical research articles.
Influence of Physiological Factors on Pharmacokinetics in Animal Models (e.g., Age, Species Differences)
The pharmacokinetics of this compound are significantly influenced by physiological factors such as age and species, leading to considerable variability in its absorption, distribution, metabolism, and excretion in preclinical models.
Age-Related Differences:
Age is a critical factor affecting morphine pharmacokinetics, particularly in the neonatal and geriatric populations. Neonates exhibit immature metabolic and excretory functions. geneesmiddeleninformatiebank.nl Glucuronidation capacity is not fully developed in newborns, leading to decreased clearance and a longer elimination half-life of morphine compared to older animals. fda.gov In neonates, sulfation can be a more prominent metabolic pathway than glucuronidation. cambridge.org Studies in infants have shown that morphine clearance increases with postnatal age, reaching adult values by approximately 6 months. elsevier.es
In aged animals, the effects of morphine can also be altered. nih.gov Elderly patients are generally more sensitive to morphine, and studies in aged rats have shown attenuated antinociceptive effects of morphine compared to younger adult rats. medicines.org.uknih.gov This may be related to age-related changes in receptor sensitivity or alterations in drug distribution and metabolism. plos.org
Species Differences:
Significant interspecies variability exists in the metabolism and pharmacokinetics of morphine. nih.govresearchgate.net The ratio of the major metabolites, M3G and M6G, varies considerably among different animal species. jst.go.jp For instance, in guinea pigs, the urinary excretion ratio of M3G to M6G is approximately 4:1, whereas in rabbits, it is about 50:1. jst.go.jp In mice and rats, the urinary excretion of M6G is very low. jst.go.jp
The extent of biliary excretion also shows species-dependent differences. uky.edu While it accounts for a small percentage of morphine elimination in some species, it can be a major route in others, such as the rat. uky.edu Furthermore, the half-life of morphine differs between species; for example, it is shorter in C57BL/6 mice compared to humans. nih.gov The expression of drug transporters, such as P-glycoprotein, can also vary between species and sexes, potentially affecting the distribution of morphine to tissues like the brain. frontiersin.org
The following table highlights some of the key age-related and species-specific differences in this compound pharmacokinetics observed in preclinical models:
| Factor | Pharmacokinetic Parameter Affected | Observation in Preclinical Models |
| Age (Neonatal) | Metabolism, Clearance, Half-life | Immature glucuronidation, decreased clearance, prolonged half-life. Sulfation is more prominent. fda.govcambridge.orgelsevier.es |
| Age (Geriatric) | Drug effect, Sensitivity | Attenuated antinociceptive effects in aged rats. nih.gov Increased sensitivity in older individuals. medicines.org.uk |
| Species | Metabolism (Metabolite Ratios) | Varying ratios of M3G to M6G (e.g., 4:1 in guinea pigs, 50:1 in rabbits). jst.go.jp |
| Species | Excretion (Biliary) | Significant variation in the extent of biliary excretion (e.g., higher in rats). uky.edu |
| Species | Half-life | Shorter terminal half-life in mice compared to humans. nih.gov |
This table is based on findings from multiple preclinical research articles.
Neurobiological Mechanisms of Morphine Sulfate Action in Preclinical Systems
Modulation of Neurotransmitter Systems
Morphine sulfate (B86663) exerts profound effects on various neurotransmitter systems within the central nervous system, leading to its complex pharmacological profile. These interactions are central to its analgesic properties, as well as the development of tolerance and dependence.
Impact on Dopaminergic Pathways in Reward Circuitry
The rewarding effects of morphine are largely mediated by its influence on the mesolimbic dopamine (B1211576) system, a critical component of the brain's reward circuitry. jneurosci.orgeneuro.org This pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAcc), is integral to processing rewarding stimuli. eneuro.orgfrontiersin.org Morphine indirectly enhances dopamine release in the NAcc. eneuro.orgfrontiersin.org It achieves this by inhibiting GABAergic interneurons in the VTA. jneurosci.orgnih.gov This disinhibition leads to an increased firing rate of dopaminergic neurons, resulting in elevated dopamine levels in the NAcc. jneurosci.orgnih.gov Studies in preclinical models have consistently demonstrated that morphine administration increases extracellular dopamine concentrations in the NAcc. frontiersin.orgresearchgate.net This surge in dopamine is strongly correlated with the rewarding and reinforcing properties of the drug, as evidenced by behavioral paradigms like conditioned place preference. frontiersin.orgresearchgate.net
Interactions with GABAergic and Glutamatergic Systems
Morphine's interaction with GABAergic and glutamatergic systems is crucial for its modulation of neuronal activity. nih.govmdpi.com In the VTA, morphine's inhibition of GABAergic interneurons is a key mechanism for dopamine neuron disinhibition. jneurosci.orgnih.gov This occurs through the activation of μ-opioid receptors located on these GABAergic neurons. nih.govmdpi.com Beyond the VTA, morphine influences GABAergic transmission in other brain regions, including the hippocampus and NAcc. mdpi.com In the hippocampus, morphine can suppress GABA release from interneurons, leading to the disinhibition of principal neurons and enhanced excitatory transmission. mdpi.com
The glutamatergic system, the primary excitatory neurotransmitter system in the brain, is also significantly modulated by morphine. nih.govpsu.edu Morphine has been shown to inhibit glutamatergic input to dopaminergic neurons in the VTA. researchgate.net Moreover, interactions between morphine and the glutamatergic system are implicated in the development of tolerance. psu.edu Studies have shown that sustained morphine treatment can lead to changes in glutamate (B1630785) receptor subunits. psu.eduimrpress.com For instance, prenatal exposure to opioids has been linked to an increase in NMDA receptor-induced calcium influx in the cerebellum of chick embryos. imrpress.com The complex interplay between morphine and both GABAergic and glutamatergic systems highlights the widespread impact of the drug on synaptic transmission and neuronal excitability throughout the brain. nih.gov
Effects on Neuropeptide Levels (e.g., CGRP, Substance P)
Morphine administration has been shown to alter the levels of various neuropeptides, including Calcitonin Gene-Related Peptide (CGRP) and Substance P, which are critically involved in pain signaling. nih.govnih.gov Preclinical studies have demonstrated that repetitive exposure to morphine sulfate can lead to a significant increase in the number of CGRP- and Substance P-immunoreactive neurons in cultured dorsal root ganglia from rats. nih.gov This effect was blocked by the opioid antagonist naloxone (B1662785), indicating it is a receptor-mediated process. nih.gov
Both CGRP and Substance P are key players in the transmission of nociceptive information. mdpi.comelifesciences.org They are released from the terminals of primary afferent sensory neurons in the spinal cord and brainstem, where they contribute to the sensitization of pain pathways. nih.govelifesciences.org The upregulation of these neuropeptides following chronic morphine exposure may contribute to the phenomenon of opioid-induced hyperalgesia, a state of increased pain sensitivity, and the development of tolerance to morphine's analgesic effects. nih.gov High doses of morphine can lead to an increased release of glutamate and Substance P in the presynaptic terminal. researchgate.net
Effects on Neuronal Excitability and Synaptic Plasticity
This compound induces significant alterations in neuronal excitability and synaptic plasticity, which are fundamental to the long-term changes observed with chronic opioid use. biorxiv.orgeneuro.org Repeated morphine exposure can lead to substantial upregulation of gene transcription in the prefrontal cortex, particularly affecting genes involved in synaptogenesis and neuroplasticity. biorxiv.orgnih.gov These changes may represent a compensatory response to the continuous stimulation of mu-opioid receptors. biorxiv.orgnih.gov
Studies have shown that morphine can differentially affect the intrinsic membrane excitability of various neuron types. For example, in the nucleus accumbens, repeated morphine administration increases the membrane excitability of D2R-expressing medium spiny neurons. frontiersin.org Similarly, morphine administration during an animal's inactive cycle has been found to increase the spontaneous firing and intrinsic membrane excitability of neurons in the paraventricular thalamus. eneuro.org These changes in neuronal excitability are often accompanied by alterations in synaptic strength. For instance, morphine exposure can increase the ratio of AMPA to NMDA receptor currents on paraventricular thalamus neurons, indicating a strengthening of excitatory synapses. eneuro.org The development of tolerance to morphine is also associated with adaptations in neuronal excitability and synaptic plasticity. eneuro.org
Cellular Processes in Neurons and Glial Cells
The effects of this compound extend to the cellular level, influencing fundamental processes in both neurons and glial cells. These cellular alterations can have significant implications for brain function and health. neuroscirn.org
This compound's Influence on Apoptosis and Cell Survival
The impact of morphine on apoptosis, or programmed cell death, is complex and appears to be dependent on various factors, including the developmental stage and the specific brain region. nih.govplos.org In neonatal rats, prolonged morphine administration has been shown to significantly increase the density of apoptotic cells in the cortex and amygdala. nih.gov These apoptotic cells predominantly exhibit neuronal morphology. nih.gov In vitro studies using neural progenitor cells have also demonstrated that morphine exposure can decrease cell proliferation and increase apoptosis in a dose-dependent manner. plos.orgplos.org This pro-apoptotic effect was found to be mediated through the mu-opioid receptor, as it could be reversed by the antagonist naloxone. plos.orgplos.org
However, there is also conflicting evidence suggesting a potential neuroprotective role for morphine under certain conditions. plos.orgplos.org For instance, some studies have reported that morphine can increase the survival of cultured primary cortical neurons. plos.orgplos.org The co-occurrence of morphine with other factors, such as the HIV-1 Tat protein, has been shown to increase neurotoxicity and lead to the apoptosis of neurons, astrocytes, and glial precursors in mouse models. neuroscirn.org This highlights the context-dependent nature of morphine's effects on cell survival.
Modulation of Microglial Activity and Neuroinflammation in Models
This compound exerts complex and sometimes contradictory effects on microglial activity and neuroinflammation in preclinical models. While some studies suggest an immunosuppressive role, others point towards microglial activation and pro-inflammatory responses. This discrepancy may be attributed to factors such as the model system used, the duration of morphine exposure, and the specific brain region examined. biorxiv.org
In vitro studies using primary mouse microglia have shown that morphine can inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in a dose- and time-dependent manner. nih.gov This suggests a suppression of the innate immune response mediated by microglia. nih.gov Conversely, other research indicates that morphine can potentiate the synthesis and release of IL-1β and TNF-α in microglia. biorxiv.org Some studies propose that morphine's pro-inflammatory effects may be mediated through Toll-like receptor 4 (TLR4) signaling, rather than classical opioid receptors. nih.govaginganddisease.org
Chronic morphine administration has been shown to promote the expression of microRNA-124 (miR-124) in microglia, which in turn inhibits the TLR downstream signaling molecules p65 and TRAF6, leading to immunosuppression. nih.gov Furthermore, morphine treatment can enhance microglial migration. nih.gov For instance, in vitro, morphine increased the migration of primary microglial cells towards adenosine (B11128) diphosphate (B83284) in a time- and concentration-dependent manner. nih.gov This enhanced migration is associated with an increased expression of the microglial marker Iba1, which is linked to microglial reactivity. nih.gov
The density of microglia, which varies by brain region, may also influence the response to morphine. biorxiv.org Higher microglial density is correlated with increased potential for maladaptive neuroinflammation. biorxiv.org The specific transcriptional identity of microglia in different brain regions could also dictate their response to morphine. biorxiv.org
Alterations in Gene Expression and Proteomics in Response to this compound
This compound induces significant alterations in gene expression and the proteome, reflecting the complex neuroadaptive changes that occur in response to the drug. These changes are observed in various brain regions and are implicated in the development of tolerance, dependence, and other long-term effects of morphine.
Gene Expression:
Studies have revealed that morphine can dysregulate genes involved in the immune system and MAPK signaling pathways. oup.com For example, RNA sequencing analysis has shown that many genes associated with the adaptive immune system are downregulated by morphine. oup.com Epigenetic modifications, such as changes in histone acetylation and DNA methylation, are known to play a crucial role in mediating the effects of morphine on gene expression. oup.com Morphine treatment can also alter the three-dimensional architecture of the genome in cortical neurons, which may in turn regulate gene networks associated with its effects. oup.com
Proteomics:
Proteomic analyses have identified numerous proteins that are differentially expressed or modified following morphine administration. Chronic morphine treatment can alter the levels of proteins involved in synaptic transmission, particularly at the presynaptic terminal. plos.org For example, studies have identified changes in the levels of proteins involved in molecular chaperone functions, such as cysteine-string protein (CSP), Hsc70, and Hsp90. plos.org
Long-term withdrawal from morphine is associated with significant alterations in protein phosphorylation, particularly of synaptic proteins. mdpi.comresearchgate.net These changes affect proteins located in synaptic vesicles (e.g., synapsin-1, SV2a, Rab3a), the presynaptic active zone (e.g., Bassoon, Piccolo, Rims1), and the postsynaptic density (e.g., cadherin 13, catenins, Shank3). mdpi.comresearchgate.net Additionally, proteins associated with microtubule dynamics and the actin-spectrin network are also differentially phosphorylated. mdpi.comresearchgate.net In the hippocampus, morphine-induced amnesia and state-dependent learning are associated with altered expression of proteins involved in cytoskeletal architecture, cell metabolism, neurotransmitter secretion, and neuroprotection. brieflands.com For instance, the level of SNAP-25, a protein involved in vesicular docking and neurotransmitter release, was found to be increased after post-training administration of morphine. brieflands.com
Role of Oxidative Stress and Redox Homeostasis
This compound administration is consistently linked to the induction of oxidative stress, an imbalance in redox homeostasis characterized by the overproduction of reactive oxygen species (ROS). nih.govplos.orgfrontiersin.orgnih.govresearchgate.netmdpi.com This phenomenon has been observed in various preclinical models and is implicated in many of the neurotoxic and adaptive responses to the drug.
In neuronal cells, morphine exposure can lead to a time- and concentration-dependent increase in ROS generation. nih.govfrontiersin.org This increase in ROS can subsequently trigger a cascade of downstream events, including damage to biomolecules like DNA, proteins, and lipids. plos.org Lipid peroxidation, a self-propagating process that damages cell membranes, is a notable consequence of morphine-induced oxidative stress. plos.orgfrontiersin.org
The source of morphine-induced ROS has been identified in some studies as NADPH oxidase. nih.govnih.govresearchgate.net The activation of this enzyme leads to the production of superoxide (B77818) anions. wmpllc.org Furthermore, morphine has been shown to decrease the levels and activities of endogenous antioxidant systems, such as glutathione (B108866) (GSH) and the enzymes superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), further exacerbating the state of oxidative stress. frontiersin.orgwmpllc.org
The consequences of morphine-induced oxidative stress are far-reaching. It is considered a key contributor to the development of morphine tolerance and dependence. frontiersin.orgwmpllc.orgmdpi.com Additionally, oxidative stress is implicated in the synaptic alterations induced by morphine, contributing to cognitive decline. nih.gov It has also been linked to apoptosis (programmed cell death) in various cell types, including macrophages. wmpllc.org
Endoplasmic Reticulum (ER) Stress and Autophagy Pathways
This compound can induce endoplasmic reticulum (ER) stress and modulate autophagy pathways, cellular processes that are increasingly recognized for their roles in the neurobiological effects of the drug. nih.govnih.govresearchgate.netmdpi.comfrontiersin.org
ER Stress:
The ER is a critical organelle for protein folding and calcium homeostasis. mdpi.comfrontiersin.org An accumulation of misfolded proteins in the ER leads to a state of ER stress, which in turn activates the unfolded protein response (UPR). mdpi.comfrontiersin.org Morphine has been shown to induce ER stress by activating the µ-opioid receptor, which can lead to defective autophagy and subsequent astrocyte activation. mdpi.com All three major arms of the UPR—IRE1α/XBP1, PERK/eIF2α, and ATF6—can be activated by morphine. mdpi.comfrontiersin.org
ER stress is implicated in the development of opioid-induced hyperalgesia (OIH) and morphine tolerance. mdpi.comfrontiersin.org Pharmacological or genetic blockade of the UPR pathways has been shown to attenuate the development of morphine tolerance in rodent models. mdpi.comfrontiersin.org In vitro studies have also demonstrated that morphine can protect primary cultured astrocytes from glutamate-induced apoptosis by reducing Ca2+ overload and ER stress. frontiersin.org
Autophagy:
Autophagy is a cellular process responsible for the degradation and recycling of cellular components. Morphine can initiate the autophagy cascade, and this process is linked to the synaptic alterations observed with morphine use. nih.govnih.govresearchgate.net The induction of autophagy by morphine appears to be a downstream consequence of ROS generation and ER stress. nih.govnih.govresearchgate.net This sequential activation of ROS, ER stress, and autophagy has been shown to result in a decrease in excitatory synapse density and an increase in inhibitory synapse density in hippocampal neurons. nih.gov
Circuitry-Level Analyses in Preclinical Models (e.g., Dorsal Root Ganglion Neurons, Brain Regions)
Preclinical studies have investigated the effects of this compound at the circuitry level, focusing on key areas involved in pain processing and reward, such as the dorsal root ganglion (DRG) and various brain regions.
Dorsal Root Ganglion (DRG) Neurons:
The DRG is a critical site for the initial processing of sensory information, including pain signals. frontiersin.orgmdpi.com Opioid receptors are present both presynaptically on the terminals of DRG afferent nerves and postsynaptically on neurons within the spinal cord dorsal horn (SCDH). nih.gov Activation of presynaptic opioid receptors on DRG neurons can inhibit the release of neurotransmitters, thereby reducing the transmission of pain signals. nih.gov Specifically, activation of µ-opioid receptors can impair synaptic input from mechanoreceptors by inhibiting voltage-gated calcium channels. nih.gov
Studies have also shown that chronic morphine administration can lead to changes in the expression of ion channels in the spinal cord. For example, there is an increase in the mRNA levels of Kv1.5 and Kv1.6 voltage-gated potassium channels in the spinal cord of morphine-treated rats. weizmann.ac.il These channels are enriched in motor neurons and are thought to play a role in regulating neuronal excitability. weizmann.ac.il The upregulation of these K+ channels may be a compensatory mechanism to counteract the persistent inhibitory effects of opioids, potentially contributing to tolerance and dependence. weizmann.ac.il
Brain Regions:
In the brain, morphine exerts differential effects on neuronal activity depending on the specific region. For instance, in the spinal trigeminal nucleus, which processes sensory information from the cornea, morphine has opposing effects in different subnuclei. physiology.org In the Vi/Vc transition region, morphine tends to increase the evoked activity of corneal-responsive neurons. physiology.org In contrast, in the Vc/C1 transition region, morphine consistently decreases the evoked activity of these neurons. physiology.org These distinct effects suggest that these two neuronal populations contribute to different aspects of sensory processing. physiology.org
At a broader level, chronic morphine exposure leads to significant and persistent changes in synaptic transmission and plasticity, particularly within the mesolimbic dopaminergic system, which is crucial for reward and addiction. plos.org These changes involve alterations in dopamine signaling in structures like the ventral and dorsal striatum. plos.org
This compound's Interactions with the Immune System in In Vitro and Animal Models
This compound has well-documented immunomodulatory effects, with the majority of in vitro and in vivo animal studies demonstrating an immunosuppressive profile. frontiersin.orgohsu.edunih.gov These effects are largely mediated through the µ-opioid receptor (MOR). frontiersin.orgnih.gov
The immunosuppressive actions of morphine are wide-ranging and affect multiple components of both the innate and adaptive immune systems. frontiersin.orgohsu.edunih.gov These include:
Reduced Natural Killer (NK) cell activity: Morphine has been shown to depress the cytotoxic activity of NK cells. frontiersin.orgnih.gov
Impaired T and B cell function: The proliferative responses of T and B lymphocytes to mitogens are suppressed by morphine. frontiersin.orgnih.gov It also inhibits antibody formation. frontiersin.orgnih.gov In T-cells, morphine can polarize the response towards a Th2 phenotype, characterized by increased production of IL-4 and IL-5 and decreased IL-2 and IFN-γ. frontiersin.orgnih.gov
Depressed macrophage and neutrophil activity: The phagocytic and microbicidal activities of these key innate immune cells are diminished by morphine. frontiersin.orgnih.gov
Altered cytokine and chemokine production: Morphine generally suppresses the production of pro-inflammatory cytokines and chemokines by macrophages, microglia, and astrocytes. frontiersin.orgnih.gov However, some studies have reported a biphasic effect, with low doses of morphine up-regulating pro-inflammatory cytokines while higher doses are inhibitory. frontiersin.org
Induction of apoptosis: Morphine can induce apoptosis in immune cells, such as T-cell hybridomas and human peripheral blood lymphocytes, partly through the induction of Fas. frontiersin.org
These immunosuppressive properties have been linked to an increased susceptibility to infections in animal models. ohsu.eduoup.com
Expression of Opioid Receptors on Immune Cells
The direct effects of morphine on immune cells are made possible by the expression of opioid receptors on their surfaces. oup.commdpi.com The presence of µ-, δ-, and κ-opioid receptors has been identified on various immune cell types, including:
B-lymphocytes
Macrophages oup.com
Polymorphonuclear leukocytes oup.com
Splenocytes oup.com
Monocytes
The expression of these receptors can be modulated by various factors. For instance, morphine treatment itself has been shown to up-regulate the expression of µ- and κ-opioid receptors on a human T/B hybrid cell line at both the mRNA and protein levels. mdpi.com The activation status of T-cells also influences the surface expression of the µ-opioid receptor 1 (OPRM1). bmj.com
The definitive role of the µ-opioid receptor in mediating the immunosuppressive effects of morphine was demonstrated in studies using MOR knockout mice. frontiersin.orgnih.govmdpi.com These mice did not exhibit the immunosuppressive responses to morphine that were observed in wild-type mice. frontiersin.orgnih.govmdpi.com
Modulation of Cytokine and Chemokine Production
This compound exerts a significant influence on the neurobiological environment by modulating the production of cytokines and chemokines, key signaling molecules of the immune system. This modulation can lead to both immunosuppressive and, in some contexts, pro-inflammatory effects, impacting neuroinflammation and the intricate communication between neurons and glial cells. The effects are often dependent on the specific cell type, the concentration of morphine, and the presence of other stimuli. frontiersin.orgcapes.gov.br
A substantial body of preclinical research demonstrates that morphine can suppress the production of several pro-inflammatory cytokines. In various in vitro and in vivo models, morphine has been shown to decrease the synthesis and release of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). aai.orgaja.org.tw For instance, studies using primary mouse microglia have shown that morphine inhibits the production of these cytokines in a dose- and time-dependent manner. aai.org Similarly, in murine peritoneal macrophages, micromolar concentrations of morphine inhibit the lipopolysaccharide (LPS)-induced synthesis of IL-6 and TNF-α. frontiersin.orgcapes.gov.br This immunosuppressive action is often linked to the activation of the µ-opioid receptor and subsequent downstream signaling pathways that can interfere with transcription factors like NF-κB, which is crucial for the expression of many pro-inflammatory genes. frontiersin.orgcapes.gov.braja.org.tw
Conversely, under certain conditions, morphine can exhibit immunostimulatory properties. Nanomolar concentrations of morphine, in contrast to micromolar doses, have been observed to augment the LPS-induced secretion of IL-6 and TNF-α in murine peritoneal macrophages. frontiersin.orgcapes.gov.br Furthermore, some studies suggest that chronic morphine administration can lead to the activation of glial cells, such as microglia and astrocytes, promoting the release of inflammatory cytokines and contributing to a state of neuroinflammation. brieflands.comfrontiersin.org This glial activation is a key component in the development of morphine tolerance. frontiersin.org For example, chronic morphine exposure has been linked to increased expression of IL-1β and IL-6 in the spinal cord. brieflands.com
The modulation of chemokines and their receptors by morphine adds another layer of complexity to its neurobiological effects. Chemokines are critical for directing the migration of immune cells. Morphine has been found to down-regulate the gene expression of chemokines such as IL-8 (CXCL8) and macrophage-inflammatory protein-1beta (MIP-1β/CCL4) in human astrocytes. frontiersin.orgaai.org Concurrently, morphine can up-regulate the expression of certain chemokine receptors, including CCR3, CCR5, and CXCR4, on these same cells. frontiersin.orgaai.org This differential regulation can alter the chemotactic responses of immune cells within the central nervous system.
The following tables summarize the research findings on the effects of this compound on cytokine and chemokine production in various preclinical models.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Cell Type/Model | Effect | Reference |
|---|---|---|---|
| TNF-α | Primary Mouse Microglia | Inhibition | aai.org |
| Murine Peritoneal Macrophages (micromolar doses) | Inhibition | frontiersin.orgcapes.gov.br | |
| Murine Peritoneal Macrophages (nanomolar doses) | Augmentation | frontiersin.orgcapes.gov.br | |
| Human Monocytes | Depression | frontiersin.org | |
| IL-1β | Primary Mouse Microglia | Inhibition | aai.org |
| Rat Spinal Cord (chronic administration) | Induction | brieflands.com | |
| Murine Peritoneal Macrophages | Reduction | frontiersin.org | |
| IL-6 | Primary Mouse Microglia | Inhibition | aai.org |
| Rat Spinal Cord (chronic administration) | Induction | brieflands.com | |
| Murine Peritoneal Macrophages (micromolar doses) | Inhibition | frontiersin.orgcapes.gov.br | |
| Murine Peritoneal Macrophages (nanomolar doses) | Augmentation | frontiersin.orgcapes.gov.br | |
| IL-2 | Rat Splenocytes | Suppression | frontiersin.org |
| Human T Lymphocytes | Decreased Secretion | aja.org.tw | |
| IFN-γ | Rat Splenocytes | Suppression | frontiersin.org |
| Human Macrophage Cultures | Inhibition (IFN-α and IFN-β) | frontiersin.org |
Table 2: Effect of this compound on Anti-inflammatory Cytokine and Chemokine Production
| Molecule | Cell Type/Model | Effect | Reference |
|---|---|---|---|
| IL-10 | Human Monocytes | Increased Production | frontiersin.org |
| Primary Mouse Microglia & BV2 Cells | Increased Production | aai.org | |
| IL-8 (CXCL8) | Human Astrocytoma Cell Line (U87) | Down-regulation of gene expression | aai.org |
| Normal Human Astrocytes (NHAs) | Suppression of gene expression | aai.org | |
| MIP-1β (CCL4) | Normal Human Astrocytes (NHAs) | Down-regulation of gene expression | aai.org |
| MCP-1 (CCL2) | Human Astrocytoma Cell Line (U87) | Reduction in mRNA and protein production | frontiersin.org |
Advanced Analytical and Bioanalytical Methodologies for Morphine Sulfate Research
Spectroscopic Techniques for Structural Elucidation and Interaction Studies
Spectroscopic methods are fundamental in determining the molecular structure of morphine sulfate (B86663) and investigating its interactions with other molecules. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools in this regard, providing detailed information about the compound's functional groups, connectivity, and three-dimensional arrangement.
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. slideshare.netarcjournals.org In the context of morphine sulfate, IR spectroscopy allows for the characterization of its key structural features. The IR spectrum of morphine exhibits characteristic absorption bands that confirm the presence of its various functional moieties. researchgate.net
Theoretical and experimental studies have been conducted to assign the vibrational modes of morphine. researchgate.net The O-H stretching of the hydroxyl groups typically appears as a broad band in the region of 3200-3500 cm⁻¹. researchgate.net The C-C stretching vibrations within the aromatic ring and the wider opioid structure are observed between 1600 and 1650 cm⁻¹, while C-O-C stretching vibrations are prominent around 1050 cm⁻¹. researchgate.net Furthermore, the torsional vibrations of the morphine ring can be seen at approximately 578 cm⁻¹. researchgate.net By comparing experimental spectra with those calculated using methods like density functional theory (DFT), a detailed interpretation of the vibrational modes can be achieved. researchgate.netderpharmachemica.com These spectroscopic signatures are crucial for confirming the identity of this compound and for studying how its structure might be altered in different environments or upon interaction with other molecules.
Key IR Absorption Bands for Morphine Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | Stretching | 3200 - 3500 |
| Carbon-Carbon (C-C) Aromatic | Stretching | 1600 - 1650 |
| Carbon-Oxygen-Carbon (C-O-C) Ether | Stretching | ~1050 |
| Morphine Ring | Torsional Vibration | ~578 |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. slideshare.net For this compound, NMR is instrumental in confirming its complex pentacyclic structure. slideshare.net
Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed in the analysis of morphine. 1D ¹H NMR provides information about the different types of protons in the molecule and their relative numbers, while ¹³C NMR reveals the carbon skeleton. researchgate.netresearchgate.net 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, ultimately allowing for the complete assignment of the molecule's structure. hyphadiscovery.com
NMR has been used to study the structural characteristics of morphine and its derivatives, such as morphine 3-sulfate and morphine 6-sulfate. nih.gov These studies help to relate structural features to biological activity. nih.gov Furthermore, in-vivo ¹H NMR spectroscopy has been utilized to investigate the metabolic changes induced by morphine in specific brain regions, providing insights into its neurobiological effects. nih.gov The chemical shifts observed in the NMR spectrum are highly sensitive to the molecular structure, making it a powerful tool for identifying even subtle structural modifications.
Chromatographic Separations and Quantification in Complex Biological Matrices
The analysis of this compound in biological samples, such as blood, plasma, urine, and tissue, presents a significant challenge due to the complexity of these matrices. Chromatographic techniques are essential for separating morphine and its metabolites from endogenous interferences before quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound in biological fluids. Its versatility, high resolution, and sensitivity make it well-suited for this purpose. A variety of HPLC methods have been developed, often employing reversed-phase columns where a nonpolar stationary phase is used with a polar mobile phase.
The choice of detector is crucial for achieving the required sensitivity and selectivity. Ultraviolet (UV) detectors are commonly used, but for higher sensitivity and specificity, fluorescence and electrochemical detectors are also employed. Mass spectrometry (MS) is increasingly coupled with HPLC (LC-MS) to provide the highest level of selectivity and sensitivity for the quantification of morphine and its metabolites.
Gas Chromatography (GC) is another powerful technique for the analysis of this compound. However, due to the low volatility and polar nature of morphine, derivatization is typically required before GC analysis. This process involves chemically modifying the molecule to increase its volatility and thermal stability. Common derivatizing agents include silylating agents, which replace the active hydrogens on the hydroxyl and amine groups.
Once derivatized, morphine can be effectively separated on a GC column and detected with high sensitivity using a flame ionization detector (FID) or, for greater specificity, a mass spectrometer (GC-MS). GC-MS provides definitive identification based on both the retention time of the compound and its unique mass fragmentation pattern.
Mass Spectrometry (MS) Applications in this compound Metabolomics and Proteomics
Mass Spectrometry (MS) is an indispensable tool in this compound research, offering unparalleled sensitivity and specificity for the identification and quantification of the parent drug and its metabolites. slideshare.net It is widely used in metabolomics and proteomics studies to understand the biochemical pathways affected by morphine.
In metabolomics, MS is used to identify and quantify the metabolites of morphine, such as morphine-3-glucuronide (B1234276) and morphine-6-glucuronide (B1233000). Techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) allow for the separation and structural characterization of these metabolites from complex biological samples. Accurate mass measurements obtained from high-resolution mass spectrometers, such as time-of-flight (TOF) and Orbitrap analyzers, are crucial for determining the elemental composition of unknown metabolites. slideshare.net
In the field of proteomics, MS is employed to investigate the effects of this compound on protein expression and function. By comparing the proteome of cells or tissues exposed to morphine with controls, researchers can identify proteins that are upregulated or downregulated, providing insights into the molecular mechanisms of morphine's action and potential biomarkers of its effects.
The use of electrospray ionization (ESI) is particularly well-suited for the analysis of morphine and its metabolites, as the basic nitrogen in the morphine structure is readily protonated, making it amenable to positive ion mode detection. slideshare.net
Identification and Quantification of Metabolites
The biotransformation of morphine results in several metabolites, with the identification and quantification of these compounds being crucial for understanding its pharmacokinetic and pharmacodynamic profiles. Advanced analytical techniques are essential for accurately measuring these metabolites in various biological matrices.
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of morphine and its metabolites. nih.govmerckmillipore.comnih.gov This method offers high sensitivity and specificity, allowing for the detection of sub-nanogram concentrations of morphine and its glucuronide metabolites, morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G), in plasma. nih.gov The process typically involves solid-phase extraction (SPE) to isolate the analytes from the biological matrix before chromatographic separation and detection. nih.govmerckmillipore.comkent.ac.uk For instance, a validated LC-MS/MS assay can achieve lower limits of quantification around 0.25 ng/mL for morphine, 1 ng/mL for M3G, and 2.5 ng/mL for M6G in human plasma. researchgate.net
In addition to glucuronides, sulfation represents another metabolic pathway. nih.gov A sensitive and selective LC-MS/MS method has been developed to identify and determine morphine-3-sulfate (M3S) and morphine-6-sulfate (M6S) in human urine and plasma. nih.gov Research has shown that M3S is present in plasma and urine, although at lower concentrations than M3G, and that the relative importance of sulfation may be higher in newborns compared to adults. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another powerful, though often more complex, method used for the determination of morphine and its metabolites. bohrium.com GC-MS typically requires hydrolysis and derivatization of the sample to make the analytes volatile, which is a key difference from LC-MS methods that can often analyze the conjugated metabolites directly. nih.gov
The primary metabolites of morphine that are routinely identified and quantified in research are detailed below.
| Metabolite Name | Abbreviation | Metabolic Pathway | Key Characteristics |
|---|---|---|---|
| Morphine-3-glucuronide | M3G | Glucuronidation | The most abundant metabolite, but lacks significant analgesic activity. kent.ac.uk |
| Morphine-6-glucuronide | M6G | Glucuronidation | A pharmacologically active metabolite with potent analgesic effects. kent.ac.uk |
| Normorphine | - | N-demethylation | A minor metabolite with some opioid activity. nih.govmerckmillipore.com |
| Morphine-3-sulfate | M3S | Sulfation | A minor metabolite identified in plasma and urine. nih.gov |
| Morphine-6-sulfate | M6S | Sulfation | Formed at a very low rate and often undetectable in individuals. nih.gov |
Protein-Ligand Interaction Analysis
Understanding the interaction between this compound and its target proteins, primarily opioid receptors, is fundamental to elucidating its mechanism of action. Various bioanalytical methods are employed to characterize these binding events in detail.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics of binding and dissociation between ligands and proteins in real-time. nih.govnih.gov In the context of morphine research, SPR can be utilized to quantify the binding affinity of morphine and its derivatives to purified opioid receptors or other proteins, such as human serum albumin (HSA). nih.govclinpgx.org The method involves immobilizing the protein (ligand) on a sensor chip and flowing the drug (analyte) over the surface. The resulting change in the refractive index at the surface is proportional to the amount of binding. nih.gov This provides quantitative data on association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD).
Computational methods, including molecular docking and molecular dynamics (MD) simulations, provide invaluable insights into protein-ligand interactions at an atomic level. rsc.orgnih.govmdpi.com These techniques are used to predict the binding pose of morphine within the μ-opioid receptor (MOR) binding pocket and to identify key amino acid residues involved in the interaction. nih.govmdpi.com For example, simulations can reveal hydrogen bonds, hydrophobic interactions, and ionic interactions that stabilize the drug-receptor complex. mdpi.com This information is critical for the rational design of novel opioid ligands with modified properties, such as enhanced selectivity for receptors in inflamed tissue, which has a lower pH than healthy tissue. nih.gov
Ultrafiltration is another established method used to determine the extent of drug binding to plasma proteins. clinpgx.org Studies using this technique have shown that morphine's binding to serum proteins is largely dependent on the concentration of albumin, which is its main binding protein in the blood. clinpgx.orgresearchgate.net
| Interacting Protein | Analytical Technique | Finding |
|---|---|---|
| μ-Opioid Receptor (MOR) | Molecular Dynamics (MD) Simulations | Identifies specific amino acid residues (e.g., W293, I296, Y326) involved in binding. mdpi.com |
| Human Serum Albumin (HSA) | Ultrafiltration, SPR | HSA is the major binding protein for morphine in serum. clinpgx.orgresearchgate.net |
| Alpha 1-acid glycoprotein (AAG) | Ultrafiltration | Contributes to the serum protein binding of morphine. clinpgx.org |
Advanced Imaging Techniques for Receptor Visualization in Preclinical Research
Visualizing the location and density of opioid receptors in living organisms is critical for preclinical drug development and for understanding the neurobiological basis of opioid action. ctfassets.net Advanced imaging techniques provide non-invasive windows into these processes in real-time.
Positron Emission Tomography (PET) Ligand Development and Application
Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that allows for the in vivo quantification and visualization of biological processes, including receptor occupancy. biorxiv.orgnih.gov The technique relies on the administration of a radiotracer (a ligand labeled with a positron-emitting isotope) that binds to a specific target, such as the μ-opioid receptor (MOR). nih.gov The development of selective and high-affinity PET ligands has been instrumental in advancing opioid research. johnshopkins.edu
[¹¹C]carfentanil, a potent MOR agonist, is a widely used PET tracer for imaging MORs in the brain. biorxiv.orgsnmjournals.org PET studies with [¹¹C]carfentanil have been used to determine the in vivo target engagement of new drug candidates and to study the relationship between receptor occupancy and pharmacological effects. biorxiv.orgresearchgate.net For instance, blocking studies with antagonists like naloxone (B1662785) are performed to confirm the specificity of the tracer's binding and to quantify receptor availability. researchgate.net
Another key PET ligand is [¹¹C]diprenorphine, a non-selective opioid receptor antagonist. nih.gov Comparing the binding of receptor-selective tracers like [¹¹C]carfentanil with non-selective ones like [¹¹C]diprenorphine can provide insights into the relative distribution of different opioid receptor subtypes. nih.gov
The development of novel PET radiotracers is an active area of research. The goal is to create ligands with improved properties, such as better selectivity for receptor subtypes (e.g., delta and kappa receptors), optimal kinetics, and non-agonist profiles to enhance safety during imaging studies. biorxiv.orgnih.govnih.gov For example, researchers are designing and evaluating new non-agonist ligands for the MOR to provide a safer means to investigate the endogenous opioid system without inducing opioid-dependent effects. nih.govbiorxiv.org These advanced imaging tools are crucial for bridging the gap between in vitro findings and their in vivo relevance in preclinical models. rug.nl
| PET Ligand | Target Receptor(s) | Type | Application in Preclinical Research |
|---|---|---|---|
| [¹¹C]carfentanil | μ-Opioid Receptor (MOR) | Agonist | Quantification of MOR density and occupancy by other drugs. biorxiv.orgsnmjournals.orgresearchgate.net |
| [¹¹C]diprenorphine | Non-selective Opioid Receptors | Antagonist | Imaging overall opioid receptor distribution. nih.gov |
| [¹¹C]methylnaltrindole | δ-Opioid Receptor (DOR) | Antagonist | Used to study the density and distribution of delta-opioid receptors. snmjournals.org |
| [¹¹C]GR103545 | κ-Opioid Receptor (KOR) | Agonist | Developed for PET imaging of kappa-opioid receptors in humans. nih.gov |
| [¹¹C]EKAP | κ-Opioid Receptor (KOR) | Agonist | A newer KOR tracer with improved properties of fast uptake kinetics and high specific binding. nih.gov |
Structure Activity Relationship Sar Studies and Computational Approaches for Morphine Sulfate
Identification of Pharmacophore Models for Opioid Receptor Binding
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to bind to a specific receptor. For morphine and its analogs, these models are critical for understanding their interaction with opioid receptors.
A key pharmacophore model for μ-opioid receptor agonists, derived from morphinan (B1239233) derivatives, highlights several crucial features for binding. These include the presence of a positively ionizable group (the tertiary amine), an aromatic ring, and at least three hydrogen bond acceptors. nih.gov This model provides a rational basis for the design of new, potent μ-opioid ligands. nih.gov
The fundamental components of the morphine pharmacophore generally consist of:
A tertiary amine, which is protonated at physiological pH, forming a cationic center that interacts with an anionic residue in the receptor. nih.govplos.org
A phenolic hydroxyl group on the A-ring, which is a critical hydrogen bonding donor. akjournals.com
An aromatic ring (A-ring) that engages in hydrophobic interactions.
The rigid pentacyclic structure that properly orients these key features in three-dimensional space.
Studies have utilized these pharmacophore models to design novel peptidomimetic opioid agonists with high affinity and moderate selectivity for the μ-opioid receptor. drugbank.com The development of such models is an important step in the rational design of new therapeutic agents targeting opioid receptors. nih.gov
Molecular Modeling and Docking Simulations of Morphine Sulfate (B86663) and Analogues
Molecular modeling and docking simulations provide a dynamic and detailed view of how morphine sulfate and its analogs interact with opioid receptors at the atomic level. These computational techniques have been instrumental in explaining the functional properties of various opioid ligands. nih.gov
Docking studies of morphine into the μ-opioid receptor have consistently shown key interactions:
An ionic interaction between the protonated tertiary amine of morphine and the highly conserved aspartic acid residue D147 in transmembrane helix 3 (TM3). nih.govmdpi.com
A hydrogen bond between the phenolic hydroxyl group of morphine and a histidine residue, H297, in TM6. nih.gov
Interactions between the aromatic ring of morphine and hydrophobic residues within the binding pocket, such as Y148 and Y326. elifesciences.org
Molecular dynamics (MD) simulations, which simulate the movement of the ligand-receptor complex over time, have revealed that different opioids, like morphine and fentanyl, induce distinct conformational changes in the receptor. acs.org For instance, morphine appears to preferentially activate transmembrane helices 3 and 5, while fentanyl activates helices 6 and 7. acs.org These simulations help to explain the differences in efficacy and signaling pathways activated by various opioids. nih.govresearchgate.net
Furthermore, docking studies have been successfully used to predict the binding affinities of new, uncharacterized fentanyl analogs, demonstrating the predictive power of these computational methods in assessing the potential risks of novel psychoactive substances. plos.org
Table 1: Key Amino Acid Residues in the μ-Opioid Receptor Interacting with Morphine
| Residue | Location | Type of Interaction | Reference |
| D147 | TM3 | Ionic Interaction | nih.govmdpi.com |
| Y148 | TM3 | Hydrophobic/Hydrogen Bond | elifesciences.org |
| H297 | TM6 | Hydrogen Bond | nih.govelifesciences.org |
| Y326 | TM7 | Hydrophobic/Hydrogen Bond | elifesciences.org |
| V236 | TM5 | Hydrophobic | elifesciences.org |
Quantum Chemical Calculations and Conformational Analysis
Quantum chemical calculations provide a fundamental understanding of the electronic properties and conformational flexibility of the morphine molecule. These methods can calculate properties like charge distribution, molecular orbital energies, and the relative energies of different conformations.
Early quantum chemical studies on morphine and related compounds using methods like PCILO and INDO revealed that the electronic properties of the core ring structure are relatively insensitive to changes in the N-substituent. nih.gov However, the conformation of the N-substituent was found to be a major determinant of whether the compound acts as an agonist or an antagonist. nih.gov
More recent studies using density functional theory (DFT) and Møller-Plesset perturbation theory (MP2) have explored the full conformational landscape of both neutral morphine and its protonated form, morphinum. rsc.org These calculations have shown that while conformers with an equatorial methyl group on the nitrogen are generally preferred, the corresponding axial conformers are not significantly higher in energy and should be considered in biological contexts. rsc.org At physiological pH, the protonated morphinum cation is the dominant species. rsc.org
Semi-empirical quantum chemical methods have also been employed to predict the pKa values of drug-like molecules, including morphine, which is crucial for understanding its ionization state in different biological compartments. peerj.com
In Silico Prediction of Ligand-Receptor Interactions and Functional Selectivity
A major goal of modern opioid research is to develop ligands that exhibit functional selectivity, also known as biased agonism. This refers to the ability of a ligand to preferentially activate one downstream signaling pathway (e.g., G-protein signaling, which is associated with analgesia) over another (e.g., β-arrestin recruitment, which has been linked to side effects). nih.govmdpi.com
In silico methods are playing a pivotal role in predicting and understanding functional selectivity. mdpi.com Molecular dynamics simulations have been used to compare the interaction patterns of biased agonists like PZM21 and SR-17018 with unbiased agonists like morphine and β-arrestin-biased agonists like fentanyl. nih.gov These studies aim to identify the specific ligand-receptor interactions that correlate with a particular signaling outcome. nih.gov
For example, interactions with specific sub-pockets within the opioid receptor binding site have been correlated with either G-protein bias or β-arrestin bias. nih.gov The interaction of a ligand's side chain with residues in the TM2-TM3 sub-pocket has been linked to β-arrestin signaling, while interactions with the TM5-ECL2 region are associated with G-protein biased agonism. nih.gov By analyzing the interaction fingerprints of different ligands, researchers can identify key residues that are important for steering the receptor towards a desired functional outcome. elifesciences.org
Design Principles for Novel Opioid Ligands Based on the Morphine Scaffold
The extensive structure-activity relationship (SAR) data and computational insights gathered over decades have led to the formulation of key design principles for novel opioid ligands derived from the morphine scaffold.
Key structural modifications and their general effects on activity include:
The Phenolic 3-Hydroxyl Group: This group is crucial for high affinity at the μ-opioid receptor, acting as a key hydrogen bond donor. akjournals.com Masking this group, as in codeine (3-methoxy), significantly reduces analgesic potency.
The 6-Hydroxyl Group: Modification of this group can have varied effects. For example, oxidation to a ketone (as in hydromorphone) or esterification (as in heroin) can increase potency.
The N-Substituent: The nature of the substituent on the nitrogen atom is a primary determinant of agonist versus antagonist activity. nih.gov Small alkyl groups like methyl (as in morphine) generally confer agonist properties. Larger groups like allyl or cyclopropylmethyl (as in naloxone (B1662785) and naltrexone) typically result in antagonist activity. nih.gov However, larger N-substituents like phenethyl can dramatically increase agonist potency. akjournals.com
The C-Ring: Saturation of the C7-C8 double bond (as in dihydromorphine) can slightly increase potency.
Bridging of the C- and D-Rings: The introduction of a 6,14-etheno bridge, as seen in derivatives like buprenorphine, can lead to potent partial agonists or antagonists. akjournals.com
Modern drug design often employs a "message-address" concept, where the core morphine scaffold (the "message") provides the essential pharmacophoric elements for receptor binding, while modifications at specific positions (the "address") fine-tune the affinity, selectivity, and functional properties of the ligand. nih.gov Bifunctional ligands, which act on more than one opioid receptor subtype, are also being designed based on these principles to achieve better therapeutic outcomes. nih.govresearchgate.net The ultimate goal is to create new analgesics with the potency of morphine but without its debilitating side effects. mdpi.com
Preclinical Research Models and Methodological Considerations in Morphine Sulfate Studies
In Vitro Cell Culture Models
In vitro models are fundamental for dissecting the molecular and cellular effects of morphine sulfate (B86663) in a controlled environment.
Isolated cell lines that express specific opioid receptors are invaluable tools for characterizing the binding affinity and signaling pathways of morphine sulfate. Commonly used cell lines include Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) 293 cells. mdpi.com These cells can be genetically engineered to stably express individual opioid receptor subtypes, such as the mu-opioid receptor (MOR), allowing for precise investigation of morphine's interaction with its primary target. mdpi.comd-nb.info
Receptor binding assays are a cornerstone of this research. mdpi.com These assays often use radiolabeled ligands to determine the binding affinity (Ki) of morphine for the receptor. For example, competition binding assays with a radiolabeled mu-agonist like [³H]DAMGO are used to calculate the Ki value for morphine. mdpi.com Such studies have been instrumental in defining the binding profiles of morphine across different opioid receptor variants. mdpi.com
Beyond receptor binding, these cell lines are used to study the functional consequences of morphine-receptor interaction, such as G-protein coupling and downstream signaling cascades. mdpi.comucla.edu For instance, researchers can measure the inhibition of adenylyl cyclase activity and subsequent reduction in cyclic AMP (cAMP) production, a key signaling event following MOR activation. d-nb.infoucla.edu Other functional assays include measuring changes in intracellular calcium levels and the stimulation of [³⁵S]GTPγS binding, which indicates G-protein activation. ucla.edulsuhsc.edu
The SH-SY5Y human neuroblastoma cell line is another important model as it endogenously expresses mu- and delta-opioid receptors. spandidos-publications.com These cells, which can be differentiated to exhibit neuron-like characteristics, are used to study the effects of morphine on gene expression, such as the regulation of MOR-1 mRNA levels. spandidos-publications.com
Table 1: Examples of Isolated Cell Lines in this compound Research
| Cell Line | Typical Application | Key Findings/Observations | References |
|---|---|---|---|
| Chinese Hamster Ovary (CHO) | Receptor binding and G-protein coupling assays | Used to define binding profiles and functional activity of morphine on stably expressed mu-opioid receptor variants. mdpi.com | mdpi.com |
| Human Embryonic Kidney (HEK) 293 | Receptor binding and signaling assays | Utilized for characterizing opioid ligand activity by measuring inhibition of forskolin-stimulated cAMP production. d-nb.info | mdpi.comd-nb.info |
| SH-SY5Y (Human Neuroblastoma) | Gene expression and cell signaling studies | Investigated the effect of morphine on MOR-1 gene expression. spandidos-publications.com Used as a model to study morphine-induced apoptosis and mitochondrial function. frontiersin.org | spandidos-publications.comfrontiersin.org |
| C6 (Rat Glioma) | Oxidative stress and glial cell function studies | Demonstrated that therapeutic concentrations of morphine can reduce oxidative stress in glial cells. scielo.br | scielo.br |
| hCMEC/D3 (Human Brain Microvascular Endothelial Cells) | In vitro model of the blood-brain barrier | Studies showed that prolonged morphine exposure alters cellular adhesion molecule expression, potentially increasing immune cell migration into the CNS. mdpi.com | mdpi.com |
Primary cultures of neurons and glial cells, isolated directly from animal brain tissue, offer a more physiologically relevant system than immortalized cell lines. These cultures retain many of the characteristics of their in vivo counterparts, including complex cell-cell interactions.
Primary mesencephalic neuron-glia cultures from rats have been used to demonstrate that morphine can have neuroprotective effects independent of opioid receptors. aai.org Studies have shown that both L-morphine and its inactive enantiomer, D-morphine, can protect dopaminergic neurons from toxicity induced by agents like lipopolysaccharide (LPS). aai.org This neuroprotection was found to be mediated through the inhibition of microglial activation and the reduction of NADPH oxidase activity. aai.org
Research using primary cultures from mouse embryos has investigated the impact of morphine on neural progenitor cells (NPCs). plos.org These studies revealed that even short-term exposure to morphine can inhibit NPC proliferation and promote apoptosis in a dose-dependent and naloxone-reversible manner, suggesting a mu-receptor-mediated mechanism. plos.org Furthermore, morphine was found to increase neuronal differentiation while decreasing the population of nestin-positive NPCs. plos.org
Primary cultures of murine glial cells, specifically astrocytes, have been used to show that morphine can directly alter their growth and development. nih.govnih.gov Morphine treatment was observed to decrease astrocyte proliferation by inhibiting DNA synthesis and to promote morphological differentiation, characterized by an increase in cytoplasmic area and process complexity. nih.govnih.gov These effects were antagonized by naloxone (B1662785), indicating they are mediated by opioid receptors. nih.govnih.gov
Organotypic slice cultures represent a bridge between dissociated cell cultures and in vivo models. These cultures, typically prepared from brain regions like the cerebellum or locus coeruleus, maintain the three-dimensional architecture and local synaptic circuitry of the tissue. nih.govpnas.org
Cerebellar organotypic cultures from neonatal mice have been used to study the effects of morphine on Purkinje cell development and survival. nih.gov Continuous treatment with morphine was found to reduce the number of Purkinje cells and inhibit their dendritic differentiation, effects that were preventable by the co-administration of naloxone. nih.gov This model allows for the direct assessment of opiate effects on neuronal morphogenesis while minimizing the confounding variables present in whole-animal studies. nih.gov
Locus coeruleus slice cultures from adult rats provide a system to study the cellular adaptations to chronic morphine exposure ex vivo. pnas.org Research has shown that chronic morphine treatment in these cultures induces an increase in the intrinsic excitability of locus coeruleus neurons and upregulates the expression of tyrosine hydroxylase, mimicking changes seen in vivo that are associated with dependence. pnas.org
Ex Vivo Tissue Preparations for Pharmacological Characterization
Ex vivo tissue preparations are crucial for characterizing the pharmacological properties of this compound in a setting that preserves the native receptor environment. Radioligand binding assays performed on rat brain tissue homogenates are a primary method to determine the binding affinity of morphine for the mu-opioid receptor (MOR). ugent.be These experiments have confirmed that morphine binds with high affinity to the MOR. ugent.be
Isolated organ preparations, such as the guinea pig ileum and mouse vas deferens, are classic pharmacological models used to assess the functional activity of opioids. These smooth muscle preparations contain opioid receptors that, when activated, inhibit neurotransmitter release and reduce muscle contraction. By measuring the inhibitory effect of morphine on electrically stimulated contractions, researchers can determine its potency and efficacy as an agonist.
Animal Models in Neuropharmacology Research
Animal models are indispensable for investigating the systemic and behavioral effects of this compound, providing insights into its analgesic properties, rewarding effects, and the development of tolerance and dependence.
Rats and mice are the most extensively used animal models in morphine research due to their well-characterized genetics, neuroanatomy, and behavior, as well as the availability of transgenic lines. nih.govfrontiersin.org
Behavioral Studies: Rodent models are central to studying a wide range of morphine-induced behaviors.
Analgesia: The analgesic effects of morphine are commonly assessed using tests of nociception, such as the hot-plate and tail-flick tests, where an increase in the latency to respond to a thermal stimulus indicates pain relief. nih.gov Models of inflammatory pain, such as the complete Freund's adjuvant (CFA) model, and neuropathic pain are also used to evaluate morphine's efficacy in different pain states. nih.gov
Locomotor Activity: Morphine can have biphasic effects on locomotion, often causing an initial suppression followed by hyperactivity. researchgate.net The open-field test is used to quantify these changes in horizontal and vertical (rearing) movements. researchgate.net
Reward and Dependence: The rewarding properties of morphine can be studied using paradigms like conditioned place preference (CPP), where animals learn to associate a specific environment with the drug's effects. The development of physical dependence is often assessed by precipitating withdrawal symptoms with an opioid antagonist like naloxone and observing behaviors such as wet-dog shakes, teeth chattering, and diarrhea. nih.gov
Learning and Memory: The effects of chronic morphine administration on cognitive functions are investigated using tasks like the Morris water maze for spatial learning and passive or active avoidance tasks. brieflands.com
Mechanistic Studies: Rodent models allow for the investigation of the neurobiological mechanisms underlying morphine's effects. For instance, studies in rats have shown that physical dependence is mediated by neural circuits in the ventral midbrain, including the substantia nigra and ventral tegmental area. nih.gov Researchers can administer naloxone directly into these brain regions in morphine-dependent rats to precipitate withdrawal signs and map the responsible neural substrates. nih.gov
Different inbred mouse strains, such as C57BL/6J and BALB/cJ, exhibit distinct behavioral responses to morphine, highlighting the genetic influences on opioid sensitivity. frontiersin.org For example, C57BL/6J mice often show more robust behavioral sensitization to morphine than BALB/cJ mice. frontiersin.org Similarly, different rat strains (e.g., Sprague Dawley, Wistar-Kyoto) can display varying sensitivity to morphine's analgesic effects in different pain models. nih.gov These strain differences provide a powerful tool for exploring the genetic underpinnings of opioid responses.
Table 2: Rodent Behavioral Models in this compound Research
| Behavioral Model | Purpose | Typical Species/Strain | Key Findings/Observations | References |
|---|---|---|---|---|
| Hot-Plate Test | Assessing thermal analgesia | Mice, Rats (e.g., Sprague Dawley, F344) | Measures increased latency to lick paw or jump in response to heat after morphine administration. nih.gov | nih.govnih.gov |
| Tail-Flick Test | Assessing spinal analgesia | Mice, Rats | Measures increased latency to flick the tail from a radiant heat source. nih.gov | nih.gov |
| Open-Field Test | Measuring locomotor activity and exploratory behavior | Mice (e.g., C57BL/6J, BALB/cJ), Rats | Morphine can induce dose-dependent increases in horizontal locomotion but decreases in rearing behavior. researchgate.net | frontiersin.orgresearchgate.net |
| Naloxone-Precipitated Withdrawal | Assessing physical dependence | Rats (e.g., Sprague-Dawley) | Induces behavioral signs of withdrawal (e.g., wet-dog shakes, diarrhea, irritability) in morphine-dependent animals. nih.gov | nih.gov |
| Morris Water Maze | Evaluating spatial learning and memory | Rats (e.g., Sprague-Dawley) | Chronic morphine administration can impair the acquisition of this task. brieflands.com | brieflands.com |
| Social Investigation Test | Assessing social behavior | Mice (e.g., C57BL/6J, BALB/cJ) | Morphine can suppress social interaction behaviors, with the effective dose varying by genetic strain. nih.gov | nih.gov |
Non-Rodent Mammalian Models (e.g., Llamas, Horses) for Pharmacokinetic and Pharmacodynamic Characterization
The study of this compound in non-rodent mammalian models, such as llamas and horses, provides valuable insights into the drug's pharmacokinetic (PK) and pharmacodynamic (PD) properties in species with different metabolic and physiological characteristics. These larger animal models can offer data that is more translatable to certain aspects of human physiology than rodent models.
Llamas: Research in llamas has been conducted to establish the pharmacokinetic and pharmacodynamic profile of this compound. In one study, healthy adult llamas were administered this compound intravenously (IV) and intramuscularly (IM) in a randomized crossover design. avma.orgnih.govdntb.gov.ua The study found that morphine is characterized by a high systemic clearance and a large apparent volume of distribution in this species. avma.orgnih.gov Following IM administration, a prolonged half-life was observed, and the bioavailability was calculated to be 120 ± 30%. avma.orgnih.govavma.org
Pharmacodynamic assessments showed that as the dose of morphine increased, there were corresponding increases in body temperature and sedation. avma.orgnih.govdntb.gov.ua Conversely, respiratory rates decreased with higher doses, while heart rate was not significantly affected. avma.orgnih.govdntb.gov.ua Assessing analgesia proved challenging due to high individual variability, a common issue in prey species. avma.orgnih.gov However, pharmacodynamic modeling demonstrated a clear sigmoidal relationship between the plasma concentration of morphine and the observed sedation score. avma.orgnih.gov
Horses: In horses, the pharmacokinetics and pharmacodynamics of morphine have also been extensively studied. escholarship.org Research shows that morphine administration can lead to dose-dependent excitatory effects on the central nervous system and changes in gastrointestinal motility. nih.govavma.org Following IV administration, morphine is rapidly metabolized, primarily into morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G), with M3G concentrations consistently exceeding those of M6G. escholarship.orgavma.org
Studies have explored various administration routes. After IM administration, a decrease in gastrointestinal motility was observed. avma.org Computer analysis of pharmacokinetic data in horses suggests that a three-compartment open model best describes the distribution and elimination of the drug, with a serum half-life of approximately 88 minutes. uky.edu The binding of morphine to equine serum proteins is relatively low, averaging about 31.6%. uky.edu Research comparing oral and IV administration found that oral delivery results in higher concentrations of the M6G metabolite, which is associated with analgesic effects, potentially without the adverse neuroexcitatory effects seen with IV administration. frontiersin.org
Interactive Table: Comparative Pharmacokinetic Parameters of Morphine in Llamas and Horses This table summarizes key pharmacokinetic findings from studies in llamas and horses.
| Parameter | Llama | Horse | Source(s) |
| Systemic Clearance | 25.3 ± 6.9 mL/min/kg to 27.3 ± 5.9 mL/min/kg | 23.3 – 32.4 mL/min/kg | avma.orgnih.govescholarship.org |
| Volume of Distribution (Vdss) | Large apparent volume of distribution | 9.40 – 16.9 L/kg | avma.orgnih.govescholarship.org |
| IM Bioavailability | 120 ± 30% | Not specified in these results | avma.orgnih.govavma.org |
| Serum Half-Life (t½) | Prolonged with IM injection | ~88 minutes (IV) | avma.orgnih.govuky.edu |
| Primary Metabolites | Morphine-6-glucuronide | Morphine-3-glucuronide, Morphine-6-glucuronide | avma.orgnih.govavma.org |
Drosophila and Other Genetic Models for Molecular Pathway Investigation
Genetic models, particularly the fruit fly Drosophila melanogaster, are powerful tools for investigating the fundamental molecular and cellular pathways affected by chemical compounds like this compound. Drosophila is an advantageous model system because many of its genetic pathways are conserved in humans, and its simple genetics allow for rapid and meaningful analysis of gene function. nih.gov The availability of sophisticated genetic tools, such as the GAL4/UAS system for targeted gene expression, enables researchers to dissect the precise mechanisms of action of a substance within a living organism. nih.gov
In the context of morphine research, Drosophila has been used to model human diseases and explore the neuroprotective potential of the compound. For instance, several transgenic Drosophila models of Parkinson's disease (PD) were used to study the effects of low-dose morphine. frontiersin.org Research has shown that brain-endogenous morphine biosynthesis may be impaired in PD patients. frontiersin.org
Key findings from these Drosophila studies include:
Improved Lifespan and Motor Function: Feeding low-dose morphine to transgenic PD model flies prolonged their lifespan and improved motor function in a manner that was dependent on gender, genotype, and dose. frontiersin.org
Attenuation of Cellular Stress: In cellular models, morphine was found to protect against neurotoxin-induced apoptosis, inhibit the accumulation of intracellular reactive oxygen species (ROS), and restore mitochondrial membrane potential. frontiersin.org
Molecular Pathway Elucidation: Further investigation revealed that morphine may exert its neuroprotective effects by attenuating endoplasmic reticulum (ER) stress, possibly through the activation of autophagy. frontiersin.org The study also implicated the μ-opioid receptor and the AKT/mTOR signaling pathway in this neuroprotection. frontiersin.org
These findings in Drosophila and related cellular models suggest that morphine's neuroprotective effects are mediated by influencing core cellular processes like autophagy, mitochondrial function, and stress responses. frontiersin.org The use of such genetic models is crucial for identifying the specific genes and signaling pathways that are molecular targets of this compound, providing a foundation for further investigation in more complex mammalian systems.
Experimental Design and Validation in Preclinical this compound Research
Rigorous experimental design and thorough validation of methods are fundamental to ensuring the reliability and reproducibility of preclinical research on this compound. The complexity of opioid pharmacology necessitates carefully controlled studies to produce high-quality data acceptable for translational and regulatory purposes. uq.edu.au
Experimental Design: A robust experimental design is the cornerstone of preclinical studies. Key elements frequently employed in morphine research include:
Randomization and Blinding: To minimize bias, studies often use a randomized, masked (blinded), crossover design. avma.orgnih.govavma.orgnih.gov In this design, subjects are randomly assigned to a sequence of treatments, and the observers assessing the outcomes are unaware of which treatment was administered. avma.orgavma.orgavma.org
Control Groups: The inclusion of placebo (e.g., saline) control groups is essential to differentiate the effects of the drug from other variables. avma.org
Dose-Response Assessment: Studies often evaluate a range of doses to characterize dose-dependent effects and establish relationships between concentration and pharmacological response. avma.orgoup.com
Crossover Design: This design, where each subject receives all treatments in a random order, is efficient as it allows each animal to serve as its own control, reducing inter-individual variability. avma.orgnih.govnih.gov A sufficient "washout" period between treatments is critical to prevent carryover effects. nih.gov
Methodological Validation: Validation ensures that the analytical methods and experimental models used are accurate, reliable, and fit for purpose.
Analytical Method Validation: The quantification of morphine and its primary metabolites (M3G and M6G) in biological matrices like plasma and tissue homogenates requires highly sensitive and specific analytical methods. researchgate.netnih.gov Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a commonly used technique. researchgate.netnih.gov The validation process for such methods involves assessing linearity, precision, accuracy, and sensitivity to ensure the data are reliable. researchgate.netnih.gov It is suggested that at least two independent analytical methods be used to confirm the identity of a controlled substance. unodc.org
Preclinical Model Validation: The experimental models themselves must be validated. For example, a neonatal rat model was systematically validated to evaluate the dose-dependent efficacy and potential spinal cord toxicity of intrathecally administered morphine. nih.gov This involved assessing the relationship between injectate volume and spread, determining the antinociceptive dose, and evaluating histopathology and long-term functional outcomes. nih.gov
Standardization of Procedures: The use of standardized procedures, from drug administration routes (e.g., intravenous, intramuscular, oral) to behavioral readouts (e.g., thermal sensitivity tests, gait analysis), is crucial for consistency and comparability across studies. uq.edu.auoup.com
By integrating these principles of experimental design and validation, preclinical research on this compound can generate the high-quality, dependable data needed to understand its complex pharmacological profile.
Historical and Philosophical Underpinnings of Opioid Pharmacology Research
Evolution of the Opioid Receptor Concept
The modern understanding of opioid pharmacology is built upon the foundational concept of the opioid receptor. The journey to its discovery and characterization was a gradual process, evolving from theoretical postulations to definitive molecular identification. The initial hypothesis for a specific site of action for opioid drugs emerged in 1954 from the work of Beckett and Casy, who studied the structure-activity relationships of synthetic opiates and proposed the existence of a receptor. guidetopharmacology.org This idea was further refined in the mid-1960s when Portoghese and colleagues, analyzing the complex interactions of various opioid molecules, suggested that a single receptor type might be insufficient to explain the diverse pharmacological effects observed. guidetopharmacology.orgfrontiersin.orgnih.gov This was a crucial intellectual step, opening the door to the concept of receptor multiplicity.
The theoretical existence of opioid receptors was confirmed in 1973 through pioneering radioligand binding studies. nih.gov Three independent laboratories, led by Candace Pert and Solomon Snyder, Eric J. Simon, and Lars Terenius, provided the first direct, definitive evidence of high-affinity, stereospecific binding sites for opiates in brain tissue. nih.govwikipedia.org These studies, often utilizing radiolabeled naloxone (B1662785) or levorphanol, marked the beginning of the modern era of opioid research. nih.govwikipedia.org
Following the confirmation of receptor sites, research quickly moved to differentiate them. In 1976, William Martin and his colleagues conducted detailed studies in spinalized dogs, observing distinct physiological responses to different opioid agents. guidetopharmacology.org Based on these findings, they proposed the existence of at least two receptor types, which they named after the prototypic drugs used in their studies: the μ (mu) receptor, for morphine , and the κ (kappa) receptor, for ketocyclazocine . guidetopharmacology.orgnih.gov Shortly thereafter, pharmacological analysis of opioid peptides in isolated tissue preparations, such as the mouse vas deferens, led to the identification of a third distinct receptor, named the δ (delta) receptor. guidetopharmacology.org
The pharmacological classification of μ, δ, and κ receptors was ultimately validated by the molecular biology revolution of the early 1990s. The genes for all three opioid receptors were successfully cloned and sequenced, confirming their distinct identities and revealing them to be members of the G protein-coupled receptor (GPCR) superfamily. guidetopharmacology.orgfrontiersin.org This molecular confirmation solidified the multi-receptor model that had been developed through decades of pharmacological investigation.
Key Discoveries in Opioid Ligand Research
The study of opioid ligands—the molecules that bind to and activate opioid receptors—has been a parallel and interconnected field of discovery. The journey began with the isolation of the primary active compound from opium. In 1806, the German chemist Friedrich Sertürner successfully isolated and characterized morphine from the opium poppy (Papaver somniferum), an achievement that is considered the birth of modern opioid pharmacology. nih.govmdpi.com This was followed by the isolation of codeine in 1832. nih.gov
The chemical structure of morphine provided a scaffold for medicinal chemists to create new molecules in an attempt to improve upon its properties. In 1874, English chemist Charles Romley Alder Wright synthesized diacetylmorphine (heroin). frontiersin.orgnih.gov The 20th century saw the development of a wide array of semi-synthetic and fully synthetic opioids. Key semi-synthetic compounds derived from natural alkaloids include hydromorphone (1924), oxycodone , and oxymorphone . frontiersin.orgnih.gov
A significant leap occurred during the 1930s and 1940s with the creation of the first entirely synthetic opioids in Germany, a development spurred by the need for a domestic supply of analgesics. nih.gov This research led to the synthesis of meperidine (pethidine) and methadone . frontiersin.orgnih.gov Another critical development was the synthesis of opioid antagonists. In the 1940s, nalorphine was synthesized and found to reverse morphine-induced respiratory depression. frontiersin.orgnih.gov This was followed by the synthesis of naloxone in 1960, a more potent and pure antagonist that became an invaluable tool in both clinical practice and research. nih.gov
A paradigm shift occurred in 1975 with the discovery of endogenous opioid ligands—peptides naturally produced in the body that act on opioid receptors. John Hughes and Hans Kosterlitz identified the first of these, the enkephalins (Met-enkephalin and Leu-enkephalin). guidetopharmacology.orgnih.gov This discovery was soon followed by the identification of other families of endogenous opioid peptides, including β-endorphin and the dynorphins . guidetopharmacology.orgfrontiersin.org The existence of these endogenous peptides provided a clear biological rationale for the presence of opioid receptors, explaining that they were not simply targets for plant-derived alkaloids but were key components of an intrinsic pain and emotion-regulating system.
| Key Ligand Discovery | Researcher(s)/Group | Year | Classification |
| Morphine | Friedrich Sertürner | 1806 | Natural Alkaloid |
| Codeine | Pierre Jean Robiquet | 1832 | Natural Alkaloid |
| Diacetylmorphine | C.R.A. Wright | 1874 | Semi-Synthetic |
| Meperidine | Otto Eisleb | 1939 | Synthetic |
| Nalorphine | Weijlard & Erickson | 1942 | Semi-Synthetic |
| Methadone | Bockmühl & Ehrhart | 1947 | Synthetic |
| Naloxone | Jack Fishman & Mozes J. Lewenstein | 1960 | Semi-Synthetic |
| Fentanyl | Paul Janssen | 1960 | Synthetic |
| Enkephalins | Hughes & Kosterlitz | 1975 | Endogenous Peptide |
| β-Endorphin | Li, Chung & Doneen | 1976 | Endogenous Peptide |
| Dynorphin | Goldstein et al. | 1979 | Endogenous Peptide |
Morphine Sulfate's Role in Advancing General Neuropharmacological Understanding
Morphine, and its common salt form morphine sulfate (B86663), has served as more than just a therapeutic agent; it has been an indispensable experimental tool that has profoundly advanced the broader field of neuropharmacology. Its role has been central to developing and testing fundamental concepts of drug action in the nervous system.
Prototypical Agonist for Receptor Theory: Morphine was the archetypal ligand for the μ-opioid receptor. nih.govnih.gov Its high affinity and specific binding properties were essential for the initial radioligand binding studies that first proved the existence of opioid receptors. nih.gov The relationship between morphine's chemical structure and its analgesic effect was a classic case study for the principles of structure-activity relationships, which underpin modern drug design. guidetopharmacology.org The ability of antagonists like naloxone to specifically block morphine's effects provided a powerful demonstration of competitive antagonism at a receptor site, a cornerstone concept in pharmacology. frontiersin.org
Mapping Neuronal Circuits: The study of morphine-induced analgesia was instrumental in elucidating the central nervous system pathways that modulate pain. Research demonstrated that morphine's effects were mediated by activating μ-opioid receptors in specific brain regions, such as the periaqueductal gray (PAG). nih.gov This led to the understanding that opioids tap into a pre-existing, endogenous descending inhibitory pathway that controls the transmission of pain signals from the spinal cord to the brain. This concept of descending modulation is now a fundamental principle of sensory neurobiology.
Model for Neuroadaptation and Plasticity: Chronic administration of morphine in preclinical models has been a primary tool for investigating the neurobiological mechanisms of drug tolerance, dependence, and addiction. researchgate.netnih.gov These studies have revealed that long-term exposure to morphine induces significant neuroadaptations, including changes in receptor density, G-protein coupling, and intracellular signaling cascades. nih.gov Furthermore, morphine has been shown to induce synaptic and structural plasticity in key brain regions associated with reward and habit learning, such as the striatum. nih.gov This research has provided critical insights into how repeated drug exposure can remodel neural circuits, leading to the compulsive behaviors that characterize addiction, a framework that is now applied to the study of many substances of abuse.
Investigating Neurotransmitter Interactions: Research into morphine's mechanisms has illuminated the complex interplay between different neurotransmitter systems. For example, the rewarding and addictive properties of morphine are closely linked to its ability to increase dopamine (B1211576) release in the brain's reward pathways. nih.gov Studies on morphine have helped to unravel the intricate connections between the opioid and dopaminergic systems, providing a deeper understanding of the neurochemistry of reward and motivation. nih.gov
In essence, this compound has served as a chemical probe, allowing neuropharmacologists to dissect complex brain functions ranging from sensory processing and pain perception to the molecular basis of learning, memory, and addiction.
Future Directions and Emerging Research Avenues for Morphine Sulfate Research
Exploration of Novel Opioid Receptor Interactions and Unidentified Pathways
The classical understanding of morphine's action centers on its agonism at the mu-opioid receptor (MOR). However, emerging research is delving into more nuanced interactions and previously unknown signaling pathways.
A significant area of investigation is the concept of biased agonism or functional selectivity . mdpi.comelifesciences.org This theory proposes that a ligand, such as morphine, can activate the same receptor (e.g., MOR) but preferentially engage specific downstream signaling cascades. For instance, some pathways are mediated by G-proteins, which are associated with analgesia, while others involve β-arrestin recruitment, which has been linked to adverse effects like respiratory depression and tolerance. mdpi.comnih.gov The goal is to identify or design ligands that are "biased" towards the G-protein pathway, thereby separating the desired analgesic effects from the undesirable side effects. elifesciences.org
Research has also uncovered that opioid receptors can form heterodimers with other G-protein coupled receptors (GPCRs), such as cannabinoid (CB1) receptors and neurokinin-1 (NK1) receptors. nih.govnih.gov These interactions can modulate the signaling and trafficking of the individual receptors. For example, co-administration of a CB1 receptor agonist has been shown to increase the potency of morphine. nih.govnih.gov
Furthermore, scientists are identifying a growing number of mu-opioid receptor interacting proteins (MORIPs) . plos.org These proteins can influence MOR trafficking, localization, and signaling. Chronic morphine treatment has been shown to alter the expression of several MORIPs in different brain regions, suggesting their potential role in the long-term effects of morphine, including tolerance and dependence. plos.org
| Research Area | Key Concepts | Potential Implications |
| Biased Agonism | Functional selectivity, G-protein vs. β-arrestin pathways | Development of safer analgesics with fewer side effects. |
| Receptor Heterodimerization | MOR-CB1, MOR-NK1 interactions | Novel therapeutic strategies combining different receptor modulators. |
| MOR Interacting Proteins (MORIPs) | Regulation of MOR function and trafficking | New targets for modulating morphine's effects and understanding long-term adaptations. |
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
To better understand the intricate mechanisms of morphine sulfate (B86663), researchers are developing more sophisticated experimental models that more accurately reflect human physiology.
In vitro models are moving beyond simple cell lines to more complex systems. These include:
Engineered cell lines expressing specific receptor subtypes or signaling proteins to dissect individual pathways.
Primary neuronal cultures to study morphine's effects in a more physiologically relevant cellular environment.
Organoids , or "mini-organs," which are three-dimensional cell cultures that mimic the structure and function of specific tissues, such as the brain or gut. These models can provide more accurate predictions of drug responses in humans.
In vivo models are also evolving to better replicate human disease states and the complexities of pain. This includes the use of:
Genetically modified animals , such as knockout mice lacking specific receptors or signaling molecules, to pinpoint the precise molecular targets of morphine. nih.gov
Disease-specific animal models that mimic conditions like neuropathic pain or cancer pain, allowing for the evaluation of morphine's efficacy in clinically relevant contexts. acs.orgnih.gov
Advanced imaging techniques to visualize receptor distribution and signaling in real-time within living animals.
These advanced models are crucial for bridging the gap between preclinical findings and clinical outcomes, a process known as in vitro in vivo extrapolation (IVIVE) . nih.gov By providing more predictive data, these models can help to reduce the high attrition rates in drug development. nih.gov
| Model Type | Examples | Advantages |
| Advanced In Vitro | Engineered cell lines, primary neurons, organoids | High-throughput screening, mechanistic dissection, improved physiological relevance. |
| Advanced In Vivo | Genetically modified animals, disease-specific models | Study of systemic effects, behavioral outcomes, and complex disease states. |
Integration of Systems Biology and Omics Approaches in Morphine Sulfate Research
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing our understanding of morphine's effects at a global, systems level. frontiersin.org By simultaneously measuring thousands of molecular changes, these approaches provide a comprehensive picture of how cells and organisms respond to morphine.
Systems biology integrates these large-scale datasets with computational modeling to identify key networks and pathways affected by morphine. nih.govresearchgate.netwiley.com For example, proteomic studies have identified changes in the levels of numerous synaptic proteins in the brain following chronic morphine administration, providing insights into the molecular basis of tolerance and addiction. nih.gov
Multi-omics network analysis has been used to identify dysregulated neurobiological pathways in opioid addiction, such as the Akt and BDNF signaling pathways. medrxiv.org This approach can help to identify novel drug targets and inform the development of more effective treatments. medrxiv.org
The integration of omics data is a powerful tool for:
Identifying biomarkers for predicting patient response to morphine.
Uncovering novel mechanisms of action and resistance.
Discovering new therapeutic targets for pain and addiction.
| Omics Field | Focus of Study | Examples in Morphine Research |
| Genomics | DNA and genetic variations | Identifying genes associated with opioid addiction risk. medrxiv.org |
| Transcriptomics | RNA and gene expression | Measuring changes in gene expression in response to morphine. nih.gov |
| Proteomics | Proteins and their functions | Quantifying changes in protein levels in the synapse after chronic morphine exposure. nih.gov |
| Metabolomics | Metabolites and metabolic pathways | Analyzing changes in small molecule profiles following morphine administration. |
Design of Opioid Ligands with Tailored Functional Selectivity for Research Probes
Building on the concept of biased agonism, researchers are actively designing and synthesizing novel opioid ligands with specific signaling properties to be used as research tools. mdpi.comelifesciences.orgmdpi.com These "biased ligands" can selectively activate or block certain pathways, allowing for a more precise dissection of opioid receptor function.
For example, ligands that are biased towards G-protein signaling and away from β-arrestin recruitment are being developed as potential safer analgesics. mdpi.comelifesciences.org Conversely, ligands that selectively activate the β-arrestin pathway could be valuable tools for studying the mechanisms of opioid-induced side effects.
The development of these probes involves a combination of:
Structure-based drug design , which uses the three-dimensional structure of the opioid receptor to guide the design of new molecules. elifesciences.orgnih.gov
Chemical synthesis to create novel compounds with desired properties.
In vitro and in vivo pharmacological testing to characterize the signaling profiles and physiological effects of the new ligands. mdpi.com
These tailored ligands are not only potential therapeutic candidates but also invaluable research probes for exploring the intricacies of opioid receptor pharmacology. mdpi.comnih.gov
| Ligand Type | Desired Property | Research Application |
| G-protein Biased Agonists | Activate G-protein signaling without recruiting β-arrestin. | Investigating the mechanisms of analgesia. |
| β-arrestin Biased Agonists | Activate β-arrestin signaling without engaging G-proteins. | Studying the pathways involved in side effects. |
| Selective Antagonists | Block specific receptor subtypes or signaling pathways. | Probing the function of individual receptor pathways. |
Computational and Artificial Intelligence-Driven Ligand Discovery
The fields of computational chemistry and artificial intelligence (AI) are rapidly accelerating the pace of drug discovery, including the search for novel opioid ligands. researchgate.netfrontiersin.orgnih.govengineering.org.cn
Computational methods such as molecular docking and molecular dynamics simulations are used to predict how potential drug candidates will bind to and interact with opioid receptors. researchgate.net This allows researchers to screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing, saving significant time and resources.
Artificial intelligence , particularly machine learning and deep learning, is being used to:
Develop more accurate predictive models of drug activity and toxicity. nih.gov
Design novel molecules with desired properties from scratch (de novo drug design). frontiersin.org
Analyze large datasets from omics studies to identify new drug targets. engineering.org.cn
The integration of AI and computational approaches is creating a powerful new paradigm for drug discovery, with the potential to deliver safer and more effective opioid analgesics in the future. acs.org
| Technology | Application in Morphine Research | Potential Impact |
| Molecular Docking | Predicting the binding of ligands to opioid receptors. | Faster and more efficient screening of potential drug candidates. |
| Molecular Dynamics | Simulating the movement and interaction of molecules over time. | Understanding the dynamic nature of receptor activation. |
| Artificial Intelligence | Predicting drug properties, de novo design, target identification. | Accelerating the discovery of novel opioid ligands with improved safety profiles. |
Q & A
Q. How do researchers establish dose-exposure relationships for morphine sulfate in pediatric populations?
Methodological Approach:
- Use population pharmacokinetic modeling (e.g., NONMEM software) to analyze morphine, M3G, and M6G concentration-time data. Convert this compound doses to morphine equivalents using fractional molecular weight (FMW = 0.853) .
- Validate models via internal evaluation procedures like normalized prediction distribution errors (NPDE) from simulated datasets (5,000 simulations) .
- Simulate dosing regimens (e.g., continuous IV infusion vs. intermittent dosing) across weight ranges (2.5–4.5 kg) to predict steady-state concentrations .
Q. What experimental designs are optimal for studying this compound’s pharmacokinetics under hypoxic conditions?
Methodological Approach:
- Implement a 4×2 factorial design (e.g., varying morphine doses and ingestates like placenta/liver in rats) to assess gastrointestinal transit effects .
- Use stratified sampling in neonates with hypoxic ischemic encephalopathy (HIE), ensuring balanced cohorts for intermittent vs. continuous dosing .
- Exclude outliers (e.g., DBS samples with implausible concentrations >454 ng/ml) to maintain data integrity .
Q. How should researchers report this compound metabolite data to ensure reproducibility?
Methodological Approach:
- Follow guidelines for separating M3G and M6G concentrations using validated LC-MS/MS methods. Convert metabolite concentrations to "ng morphine units/ml" using FMW = 0.618 .
- Provide raw data tables with footnotes explaining analytical limits (e.g., LOQ thresholds) and excluded outliers .
Advanced Research Questions
Q. How can conflicting data on this compound’s metabolite accumulation in renal impairment be resolved?
Methodological Approach:
- Conduct sensitivity analyses varying serum creatinine (0.4–1.6 mg/dL) in pharmacokinetic simulations to isolate renal clearance effects .
- Compare metabolite ratios (M3G:M6G) across subpopulations using multivariate regression, controlling for covariates like gestational age and concomitant medications .
- Reconcile discrepancies via systematic reviews, highlighting methodological variations (e.g., sampling timing, assay specificity) .
Q. What strategies address inter-study variability in this compound’s analgesic efficacy thresholds?
Methodological Approach:
- Define efficacy thresholds (e.g., 10–40 ng/ml) through meta-analyses of neonatal studies, stratifying by pain sources (postoperative vs. procedural) and sedation protocols .
- Use Bayesian hierarchical models to account for heterogeneity in reported effective concentrations .
- Validate thresholds prospectively in randomized trials with PK/PD endpoints .
Q. How can multi-omics approaches enhance understanding of this compound’s pharmacogenomic interactions?
Methodological Approach:
- Integrate genomic data (e.g., OPRM1 polymorphisms) with metabolomic profiling to identify biomarkers of variable response .
- Apply machine learning to predict clearance rates using clinical variables (birth weight, serum creatinine) and genetic markers .
- Share datasets via repositories like NCBI’s PharmGKB, adhering to FAIR principles for interoperability .
Data Analysis & Reporting Standards
Q. What statistical methods are recommended for analyzing non-linear pharmacokinetics in small neonatal cohorts?
Methodological Approach:
Q. How should researchers present this compound data to meet journal reproducibility standards?
Methodological Approach:
- Follow Beilstein Journal guidelines: Limit main text to 5 critical compounds; provide full synthesis details in supplementary files .
- Include hyperlinks to raw data (e.g., simulated PK profiles) and code (NONMEM control streams) in supplementary materials .
- Disclose conflicts of interest (e.g., funding from opioid manufacturers) in acknowledgments .
Ethical & Methodological Pitfalls
Q. What are common biases in preclinical studies of this compound’s neuroprotective effects?
Methodological Approach:
- Avoid post hoc selection of outcome measures (e.g., selectively reporting gastrointestinal transit over locomotor activity) .
- Use blinding in animal studies to mitigate observer bias during ingestate administration .
- Pre-register hypotheses and analysis plans (e.g., on Open Science Framework) to limit HARKing .
Q. How can researchers mitigate confounding in observational studies of this compound tolerance?
Methodological Approach:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
